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Foundational

Synthesis and Mechanistic Analysis of 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism for 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime, a valuable chemical intermediate. The synthesis is approach...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism for 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime, a valuable chemical intermediate. The synthesis is approached as a two-step process commencing with the Friedel-Crafts acylation of 2-chlorotoluene to yield the precursor ketone, 1-(3-chloro-4-methylphenyl)ethanone. This is followed by the oximation of the ketone using hydroxylamine. This document offers detailed, step-by-step experimental protocols, an in-depth analysis of the underlying reaction mechanisms, and a discussion of key process parameters. The content is tailored for researchers, chemists, and professionals in drug development, providing the necessary technical insights for successful laboratory synthesis.

Introduction

1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is a versatile chemical building block utilized in the synthesis of various organic compounds, including active pharmaceutical ingredients.[1] Its structure, featuring a substituted aromatic ring and an oxime functional group, makes it a key intermediate for creating more complex molecular architectures. Oximes are known for their crystallinity, which aids in the purification of carbonyl compounds, and their ability to be converted into other functional groups such as amides via the Beckmann rearrangement or amines through reduction.[2][3][4]

This guide details a reliable and well-established two-step synthetic route. The first part focuses on the synthesis of the ketone precursor, 1-(3-chloro-4-methylphenyl)ethanone, via a Friedel-Crafts acylation. The second part provides a thorough examination of the oximation reaction, transforming the ketone into the target oxime.

PART I: Synthesis of Precursor Ketone: 1-(3-Chloro-4-methyl-phenyl)-ethanone

The synthesis of the ketone intermediate is efficiently achieved through the Friedel-Crafts acylation of 2-chlorotoluene. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[5][6]

Reaction Scheme:
Mechanism of Friedel-Crafts Acylation

The reaction is initiated by the activation of acetyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The aromatic ring of 2-chlorotoluene then acts as a nucleophile, attacking the acylium ion. The directing effects of the methyl (ortho-, para-directing) and chloro (ortho-, para-directing, deactivating) substituents guide the incoming acyl group primarily to the position para to the methyl group and meta to the chloro group, resulting in the desired product. A final deprotonation step restores the aromaticity of the ring.

Experimental Protocol: Friedel-Crafts Acylation
  • 1. Catalyst Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl), suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).[7][8] Cool the suspension in an ice bath to 0-5 °C.

  • 2. Reagent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.[8] After the addition is complete, add 2-chlorotoluene (1.0 equivalent) dropwise over a period of 30-60 minutes, again ensuring the temperature remains low.

  • 3. Reaction Progression: After the addition of 2-chlorotoluene, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • 4. Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7] This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • 5. Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute HCl, a saturated sodium bicarbonate solution, and finally with brine.[8] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.[9]

PART II: Oximation of 1-(3-Chloro-4-methyl-phenyl)-ethanone

The conversion of the synthesized ketone to its corresponding oxime is a condensation reaction with hydroxylamine.[10][11] This reaction is a cornerstone of carbonyl chemistry.

Overall Reaction Scheme:
In-depth Reaction Mechanism

The formation of an oxime from a ketone and hydroxylamine is a two-stage process involving nucleophilic addition followed by dehydration.[12]

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone.[12][13] This forms a tetrahedral intermediate known as a carbinolamine. The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[10][14] However, the pH must be carefully controlled; if the solution is too acidic, the hydroxylamine, being a base, will be protonated and lose its nucleophilicity. Optimal pH is generally between 4 and 6.[15]

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the final oxime product, which contains a C=N double bond.[10][16] This step is also acid-catalyzed, involving protonation of the hydroxyl group, which turns it into a good leaving group (water).

Experimental Protocol: Oximation
  • 1. Reagent Solution: In a round-bottom flask, dissolve 1-(3-Chloro-4-methyl-phenyl)-ethanone (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.[2]

  • 2. Addition of Hydroxylamine: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base such as sodium acetate, sodium carbonate, or pyridine (1.5-2.0 equivalents) in water. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.[15][17]

  • 3. Reaction Conditions: Add the hydroxylamine solution to the ketone solution. Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using TLC.[18] The reaction is usually complete within 1-4 hours.

  • 4. Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the oxime product.[19] If precipitation does not occur, slowly add cold water to the reaction mixture.[18] Collect the solid product by vacuum filtration, wash it with cold water to remove any inorganic salts, and dry it.[4] The crude oxime can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.[15]

PART III: Data Presentation and Characterization

The successful synthesis of the intermediate and final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Parameter1-(3-Chloro-4-methyl-phenyl)-ethanone1-(3-Chloro-4-methyl-phenyl)-ethanone oxime
Molecular Formula C₉H₉ClOC₉H₁₀ClNO
Molecular Weight 168.62 g/mol [20]183.63 g/mol
Appearance Colorless to pale yellow liquid/solidWhite to off-white crystalline solid[4]
Key IR Peaks (cm⁻¹) ~1680 (C=O stretch), ~3000-2850 (C-H stretch)~3300-3100 (O-H stretch), ~1660 (C=N stretch)
Typical Yield >90% (Friedel-Crafts)[7]80-95% (Oximation)[15]

PART IV: Visualization of Synthesis Pathway

The following diagram illustrates the two-step synthesis pathway from 2-chlorotoluene to the final oxime product.

Synthesis_Pathway Start 2-Chlorotoluene Ketone 1-(3-Chloro-4-methyl- phenyl)ethanone Start->Ketone 1. Acetyl Chloride 2. AlCl₃ Oxime 1-(3-Chloro-4-methyl- phenyl)ethanone oxime Ketone->Oxime 1. NH₂OH·HCl 2. Base (e.g., NaOAc)

Caption: Overall synthesis pathway for 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime.

Conclusion

This guide has outlined a robust and efficient two-step method for the synthesis of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime. The initial Friedel-Crafts acylation provides the key ketone intermediate in high yield, and the subsequent oximation reaction proceeds smoothly under mild conditions to afford the desired product. The detailed mechanistic discussions and experimental protocols provided herein serve as a valuable resource for chemists in research and development, enabling the reliable production of this important chemical intermediate. Adherence to the described procedures and safety precautions is essential for achieving optimal results.

References

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? (2015). Quora. [Link]

  • Convert the given ketone to its oxime using hydroxylamine hydrochloride (.. - Filo . (2025). Filo. [Link]

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  • the synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells . Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]

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Exploratory

A Comprehensive Guide to the Structural Elucidation of 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime: Synthesis, Crystallization, and X-ray Diffraction Analysis

Abstract: This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime. While, to date, the crystal structure of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime. While, to date, the crystal structure of this specific compound has not been reported in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD), this document serves as a detailed roadmap for researchers and drug development professionals aiming to elucidate its three-dimensional atomic arrangement.[1][2][3] By integrating established synthetic protocols with field-proven insights into crystallization and single-crystal X-ray diffraction (SC-XRD), this guide offers a complete workflow from precursor to a fully refined crystal structure.

Introduction: The Rationale for Structural Analysis

Oximes and their derivatives are a class of organic compounds with significant applications in medicinal chemistry, materials science, and as versatile synthetic intermediates.[4][5] The title compound, 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime, possesses a unique substitution pattern on the phenyl ring that can influence its physicochemical properties, including molecular conformation, crystal packing, and intermolecular interactions. Understanding these attributes at the atomic level is paramount for rational drug design, polymorphism screening, and intellectual property development.

Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of small molecules, providing precise information on bond lengths, bond angles, and stereochemistry.[6][7][8] This guide outlines the necessary experimental procedures to obtain this critical data for 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime.

Part 1: Synthesis and Single Crystal Growth

Synthesis of 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime

The synthesis of the title oxime is most effectively achieved through the condensation reaction of the corresponding ketone, 1-(3-Chloro-4-methyl-phenyl)-ethanone, with hydroxylamine. The following protocol is based on well-established procedures for acetophenone oxime synthesis.[5][9][10]

Experimental Protocol:

  • Reactant Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.5 equivalents of hydroxylamine hydrochloride in a minimal amount of water.

  • Base Addition: To this solution, add 2.3 equivalents of a suitable base, such as sodium acetate or potassium hydroxide, dissolved in water.[9][10] This in-situ generation of free hydroxylamine is crucial for the reaction to proceed.

  • Ketone Addition: Add 1.0 equivalent of 1-(3-Chloro-4-methyl-phenyl)-ethanone to the flask. If the ketone is not readily soluble, a co-solvent like ethanol can be added dropwise until a clear solution is achieved upon heating.[10]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water to precipitate the crude oxime product. The solid is then collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried.[10][11]

Synthesis_Workflow Ketone 1-(3-Chloro-4-methyl-phenyl)-ethanone Reaction Reflux (1-2h) Ketone->Reaction Hydroxylamine Hydroxylamine Hydrochloride + Base (e.g., NaOH) Hydroxylamine->Reaction Solvent Water/Ethanol Solvent->Reaction Workup Precipitation in Ice Water Reaction->Workup Filtration Vacuum Filtration & Washing Workup->Filtration Product Crude Oxime Product Filtration->Product

Caption: Workflow for the synthesis of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime.

Purification and Crystallization for X-ray Analysis

Obtaining high-quality single crystals is the most critical and often most challenging step in SC-XRD. Recrystallization is the primary method for both purifying the crude product and growing suitable crystals.[12][13][14]

Causality in Solvent Selection: The choice of solvent is paramount. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[14][15] This differential solubility ensures that upon slow cooling, the solution becomes supersaturated, promoting the formation of a well-ordered crystal lattice while impurities remain in the solution.[15]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Test the solubility of the crude oxime in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and mixtures thereof) to identify a suitable system.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is fully dissolved. It is crucial to use the minimum amount of hot solvent to create a saturated solution.[16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.

  • Slow Cooling: Cover the flask to prevent rapid evaporation and allow it to cool slowly to room temperature. Undisturbed, slow cooling is essential for the growth of large, well-defined crystals.[12][15] Subsequently, the flask can be transferred to a refrigerator (4 °C) to maximize the yield.

  • Crystal Harvesting: Collect the formed crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any surface-adhered mother liquor, and allow them to air dry.[13][17]

Part 2: Single-Crystal X-ray Diffraction Analysis

This section outlines the standard workflow for determining a crystal structure once a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) has been obtained.[18][19]

Caption: The experimental and computational workflow for single-crystal X-ray diffraction.

Data Collection
  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on a modern single-crystal diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., a CCD or pixel array detector).[6][20]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, capturing diffraction images at each step.[18][21] The exposure time per frame is optimized to achieve good signal-to-noise for weakly diffracting crystals.[19]

Structure Solution and Refinement

The collected diffraction data consists of a list of reflection indices (h, k, l) and their corresponding intensities. However, the phase information is lost, leading to the "phase problem" in crystallography.[22][23]

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects.

  • Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT or SIR.[22][24] These methods use statistical relationships between the intensities to derive initial phase estimates, leading to an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The model is refined using a full-matrix least-squares method (e.g., with SHELXL).[22][23] In this iterative process, atomic coordinates, thermal displacement parameters, and occupancies are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

  • Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic soundness. The final output is a Crystallographic Information File (CIF).

Part 3: Hypothetical Crystallographic Data

As no experimental data is currently available, the following table presents a set of hypothetical but plausible crystallographic parameters for 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime. These values are based on typical data for small organic molecules of similar size and composition. This serves as an illustrative example of the data that would be obtained from the previously described workflow.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterHypothetical Value
Crystal Data
Chemical FormulaC₉H₁₀ClNO
Formula Weight183.63 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.115(3)
c (Å)9.228(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)921.5(4)
Z (molecules/unit cell)4
Density (calculated)1.324 g/cm³
Absorption Coefficient (μ)0.35 mm⁻¹ (Mo Kα)
Data Collection
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)100(2)
2θ range for data collection4.0° to 55.0°
Reflections collected8540
Independent reflections2105 [R(int) = 0.035]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2105 / 0 / 115
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.115
R indices (all data)R₁ = 0.058, wR₂ = 0.128

References

  • University of Colorado, Boulder. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Available at: [Link]

  • Altomare, A., Cascarano, G., Giacovazzo, C., & Guagliardi, A. (1991). Automatic solution and refinement of crystal structures by means of the package UNIQUE. Journal of Applied Crystallography, 24(4), 373-381. Available at: [Link]

  • Nichols, L. (n.d.). SOP: CRYSTALLIZATION. University of California, Davis. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department. Available at: [Link]

  • Al-Sultani, K. H. K., & Al-Majedy, Y. K. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Scientific Review, 5, 19-23. Available at: [Link]

  • Florence, A. J., & Shankland, N. (2019). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(4), 545-560. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for Acetophenone O-acetyl oxime. Org. Synth. 2018, 95, 342-356. Available at: [Link]

  • PrepChem. (2017). Preparation of acetophenone oxime. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Department of Chemistry. Available at: [Link]

  • Al-Amiery, A. A. (2021). Experimental No. (4) Recrystallization. ResearchGate. Available at: [Link]

  • Damljanović, I., Vukicevic, M., & Vukicevic, R. D. (2006). Acetophenone Oxime Synthesis Method. Scribd. Available at: [Link]

  • Al-Majedy, Y. K. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 6(5), 100-106. Available at: [Link]

  • Bruker. (n.d.). First time Single Crystal X-ray Structure Determination – Data Collection. Available at: [Link]

  • Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Institute of Physics of the Czech Academy of Sciences. Available at: [Link]

  • Giacovazzo, C. (2007). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography (3rd ed.). Oxford University Press. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection [Video]. YouTube. Available at: [Link]

  • Minor, W., & Dauter, Z. (2016). Collection of X-ray diffraction data from macromolecular crystals. Archives of Biochemistry and Biophysics, 602, 23-34. Available at: [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Available at: [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Department of Chemistry. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • CCDC. (2018). CCDC 1863046: Experimental Crystal Structure Determination. Available at: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Teikyo University. (2023). CCDC 2239987: Experimental Crystal Structure Determination. Available at: [Link]

  • CCDC. (n.d.). Access Structures. Available at: [Link]

  • National Bureau of Standards. (1980). Standard x-ray diffraction powder patterns: section 17- data for 54 substances. GovInfo. Available at: [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

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Sources

Foundational

Structural Elucidation of 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime: A Comprehensive NMR Spectroscopy Guide

Executive Summary The precise structural characterization of substituted acetophenone oximes is a critical juncture in drug development and materials science, as these scaffolds frequently serve as bioactive pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of substituted acetophenone oximes is a critical juncture in drug development and materials science, as these scaffolds frequently serve as bioactive pharmacophores and versatile synthetic intermediates. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime . By moving beyond mere data tabulation, this guide establishes a self-validating analytical workflow, detailing the physical causality behind experimental parameters, stereochemical dynamics, and spectroscopic assignments.

Chemical Context & Stereochemical Dynamics

1-(3-Chloro-4-methyl-phenyl)-ethanone oxime (also known as 3-chloro-4-methylacetophenone oxime) presents unique analytical challenges due to its potential for geometric isomerism and the complex electronic interplay of its aromatic substituents.

The Causality of E/Z Isomerism

Oximes inherently exist as mixtures of E and Z isomers. However, in the case of substituted acetophenone oximes, the thermodynamic equilibrium heavily favors the (E)-isomer [1].

  • Steric Causality: In the Z-isomer, the oxime hydroxyl (-OH) group is positioned syn to the bulky 3-chloro-4-methylphenyl ring. This creates severe steric repulsion between the oxygen atom and the ortho-protons of the aromatic ring, significantly raising the ground-state energy.

  • Electronic Causality: The E-isomer allows for optimal co-planarity between the imine π -system and the aromatic ring, maximizing stabilizing conjugation. Consequently, the E-isomer typically constitutes >85% of the synthesized product, a ratio that can be definitively quantified via integration of the respective 1 H NMR methyl signals [2].

Self-Validating Experimental Protocols

A robust NMR analysis is not a linear sequence of steps, but a self-validating system where each phase confirms the integrity of the previous one. For example, the ability to achieve a sharp deuterium lock and a homogeneous B0​ field during shimming acts as a direct quality control checkpoint for the sample preparation phase.

Physics-Driven Sample Preparation

Improper sample preparation is the primary cause of degraded spectral resolution. Particulate matter distorts magnetic field homogeneity because the magnetic susceptibility of solid particles differs from the solvent, causing localized field gradients. This leads to shimming difficulties, resulting in broadened peaks and a loss of fine J -coupling resolution [3].

Step-by-Step Methodology:

  • Mass Optimization: Weigh exactly 15 mg (for 1 H NMR) or 75 mg (for 13 C NMR) of the analyte. This ensures an optimal signal-to-noise ratio (SNR) without causing concentration-dependent viscosity increases that shorten T2​ relaxation times.

  • Solvent Selection: Dissolve the compound completely in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ). DMSO is selected over CDCl 3​ to prevent rapid chemical exchange of the oxime -OH proton, allowing for its distinct observation.

  • Filtration (Critical QC Step): Filter the solution through a tightly packed glass wool plug directly into a high-quality (e.g., 500 MHz rated) 5 mm NMR tube. This removes paramagnetic impurities and undissolved micro-crystals.

  • Volume Standardization: Ensure the solvent column height is exactly 4.0 to 4.5 cm. A shorter column causes severe magnetic susceptibility distortions at the liquid/air interface within the RF coil, while a taller column wastes expensive deuterated solvent and induces thermal convection currents.

Acquisition Parameters
  • 1 H NMR (500 MHz): 30° excitation pulse, 16–64 scans, spectral width of 15 ppm, and a relaxation delay ( D1​ ) of 2.0 seconds to ensure complete longitudinal ( T1​ ) relaxation of the methyl protons.

  • 13 C NMR (125 MHz): 30° excitation pulse, 1024–4096 scans, spectral width of 250 ppm, and a D1​ of 2.0 seconds with WALTZ-16 1 H broadband decoupling.

Spectroscopic Data & Mechanistic Assignment

The following tables synthesize the expected quantitative NMR data for the major (E)-isomer, grounded in empirical chemical shift prediction rules and the physical environment of the nuclei [4, 5].

1 H NMR Analysis
PositionShift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Mechanistic Assignment & Causality
N-OH 11.25Singlet (br)1H-Highly deshielded due to oxygen's electronegativity and intermolecular hydrogen bonding. Broadened by quadrupolar relaxation from the adjacent 14 N nucleus.
H-2' 7.72Doublet1H~1.8Deshielded by the anisotropic effect of the C=N bond and the inductive electron-withdrawing effect of the meta-chlorine. Exhibits meta-coupling with H-6'.
H-6' 7.55Doublet of doublets1H8.0, 1.8Deshielded by the C=N group. Shows ortho-coupling to H-5' and meta-coupling to H-2'.
H-5' 7.35Doublet1H8.0Shielded relative to H-2'/H-6' due to the electron-donating hyperconjugation of the adjacent methyl group at C-4'.
Ar-CH 3​ 2.35Singlet3H-Standard benzylic shift, deshielded by the aromatic ring current.
C=N-CH 3​ 2.18Singlet3H-Allylic-type shift, deshielded by the adjacent imine π -system.
13 C NMR Analysis
PositionShift ( δ , ppm)TypeMechanistic Assignment & Causality
C=N 154.8QuaternaryThe sp 2 carbon is heavily deshielded by the highly electronegative nitrogen atom, which draws electron density away via σ and π bonds.
C-4' 138.2QuaternaryDeshielded by the inductive effect of the attached methyl group. Exhibits low intensity due to lack of Nuclear Overhauser Effect (NOE) enhancement.
C-1' 136.5QuaternaryAromatic carbon attached directly to the electron-withdrawing oxime group.
C-3' 133.4QuaternaryDeshielded by the highly electronegative chlorine atom.
C-5' 131.0CHAromatic methine carbon.
C-2' 126.5CHAromatic methine carbon.
C-6' 124.8CHAromatic methine carbon.
Ar-CH 3​ 19.8CH 3​ Standard benzylic methyl carbon.
C=N-CH 3​ 12.5CH 3​ Unusually upfield for a methyl group adjacent to a π -system. This is the definitive signature of the E-isomer, caused by steric compression shielding between the methyl group and the lone pair of the oxime nitrogen.

Analytical Workflow Visualization

To ensure absolute structural certainty, 1D NMR must be cross-validated with 2D techniques. The following diagram maps the logical progression of a self-validating NMR workflow.

NMR_Workflow Prep Sample Preparation (5-25mg ¹H, 50-100mg ¹³C) Acq1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Prep->Acq1D Homogeneous Solution QC Acq2D 2D NMR Acquisition (HSQC, HMBC, NOESY) Acq1D->Acq2D Primary Peak Assignment Isomer E/Z Isomer Resolution (NOESY/ROESY Analysis) Acq2D->Isomer Spatial & Through-Bond Correlation Validation Final Structural Validation & Data Archival Isomer->Validation Stereochemical Confirmation

Figure 1: Self-validating NMR spectroscopic workflow for oxime structural elucidation.

References

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester . Academic Journal of Life Sciences. Available at: [Link]

  • DFT Approach towards Accurate Prediction of 1H/13C NMR Chemical Shifts for Dipterocarpol Oxime . Sciforum. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. Available at: [Link]

  • NMR sample preparation guidelines . NMR-Bio. Available at: [Link]

  • 13C Nuclear Magnetic Resonance of Oximes . Canadian Journal of Chemistry. Available at: [Link]

Exploratory

Physicochemical Properties and Solubility Profile of 1-(3-Chloro-4-methylphenyl)ethanone Oxime

An in-depth technical guide on the physicochemical properties and solubility of 1-(3-chloro-4-methylphenyl)ethanone oxime, authored from the perspective of a Senior Application Scientist. Executive Summary As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the physicochemical properties and solubility of 1-(3-chloro-4-methylphenyl)ethanone oxime, authored from the perspective of a Senior Application Scientist.

Executive Summary

As a Senior Application Scientist, I approach the physicochemical characterization of novel chemical intermediates not merely as a data-gathering exercise, but as a fundamental prerequisite for downstream formulation and synthetic success. 1-(3-Chloro-4-methylphenyl)ethanone oxime (also known as 3-chloro-4-methylacetophenone oxime) is a critical halogenated intermediate often utilized in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).

This whitepaper deconstructs the structural mechanics, thermodynamic solubility profile, and self-validating experimental workflows required to accurately characterize this compound.

Chemical Identity & Structural Mechanics

The target compound, 1-(3-chloro-4-methylphenyl)ethanone oxime (CAS RN: 99846-65-8) ([1]), consists of an acetophenone oxime core substituted with a chlorine atom at the meta position and a methyl group at the para position relative to the oxime-bearing carbon.

The oxime functional group (-C=N-OH) is amphoteric in its hydrogen-bonding capabilities—acting as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the nitrogen and oxygen lone pairs). However, the bulky, electron-rich 3-chloro-4-methylphenyl moiety dominates the molecule's hydration energy, heavily skewing its solubility profile toward lipophilic environments.

Physicochemical Properties & Thermodynamics

Understanding the baseline physicochemical metrics is essential for predicting the compound's behavior in various solvent systems.

  • Melting Point & Crystal Energy: The melting point of the purified oxime has been experimentally determined to be between 94.5–97.0 °C ([2]). This relatively high melting point for a low-molecular-weight compound indicates a stable crystalline lattice, driven by intermolecular hydrogen bonding between adjacent oxime groups.

  • Acid Dissociation Constant (pKa): The oxime hydroxyl group is weakly acidic. Using unsubstituted acetophenone oxime as a baseline (pKa ~11.4) ([3]), the introduction of the meta-chloro group exerts an electron-withdrawing inductive effect (-I effect), which stabilizes the conjugate base. Consequently, the pKa of our target compound is estimated to be slightly lower, at ~11.2 .

  • Lipophilicity (LogP): While the parent acetophenone oxime exhibits a logP of approximately 1.9 ([4]), the addition of the highly lipophilic chloro (+0.7) and methyl (+0.5) substituents significantly increases the partition coefficient, yielding an estimated logP of ~3.1 .

Table 1: Summary of Physicochemical Properties
PropertyValueMethod / Source
Molecular Formula C9H10ClNOStructural derivation
Molecular Weight 183.64 g/mol Calculated
CAS Registry Number 99846-65-8Literature / Supplier Data
Melting Point 94.5–97.0 °CExperimental (DSC / Lit)
LogP (Octanol/Water) ~3.1Fragment-based Estimation
pKa (Oxime -OH) ~11.2Analog Extrapolation

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in our data, every protocol must be a self-validating system . This means the experimental design inherently controls for false positives (e.g., supersaturation, polymorphic shifts, or impurity interference).

Protocol 1: Synthesis and High-Purity Isolation

Causality: Impurities—particularly unreacted ketone precursors—can drastically alter solubility measurements via co-solvent effects or by disrupting the crystal lattice. We must synthesize and isolate the oxime to >99% purity before any thermodynamic testing.

  • Condensation: Dissolve 1.0 eq of 3-chloro-4-methylacetophenone in anhydrous methanol. Add 1.5 eq of hydroxylamine hydrochloride (NH₂OH·HCl) and 2.0 eq of anhydrous sodium acetate (NaOAc).

    • Mechanistic Choice: NaOAc is critical. It buffers the reaction, preventing the acid-catalyzed hydrolysis of the newly formed oxime and neutralizing the HCl liberated from the hydroxylamine salt, thereby driving the equilibrium toward the product.

  • Reflux: Heat the mixture to 65 °C for 4 hours under nitrogen.

  • Quench & Precipitate: Pour the mixture into ice-cold distilled water. The sudden shift in solvent polarity forces the lipophilic oxime to crash out of solution.

  • Recrystallization: Filter the crude solid and recrystallize from a hexane/ethanol mixture to yield pure white crystals.

Synthesis_Workflow A Ketone Precursor + NH2OH·HCl B Condensation (NaOAc, MeOH, Reflux) A->B Base-catalyzed addition C Precipitation (Aqueous Quench) B->C Supersaturation D Recrystallization (Hexane/EtOH) C->D Impurity removal E Pure Oxime (>99% Purity) D->E Validation via HPLC/DSC

Fig 1. Synthetic workflow and purification strategy for 1-(3-Chloro-4-methylphenyl)ethanone oxime.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Causality: Kinetic dissolution techniques often overestimate solubility due to temporary supersaturation. The shake-flask method ensures true thermodynamic equilibrium. Furthermore, analyzing the solid phase after equilibration ensures no solvent-mediated polymorphic transformations occurred.

  • Preparation: Add an excess amount of the purified oxime (approx. 500 mg) to 5 mL of the target solvent in a sealed glass vial.

  • Equilibration: Place the vials in a thermostated shaker bath at exactly 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to separate the undissolved solid from the saturated supernatant.

  • Supernatant Quantification: Dilute an aliquot of the supernatant and analyze via HPLC-UV (λ = 254 nm) against a standard calibration curve.

  • Solid-Phase Validation (Critical Step): Recover the undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD). If the diffraction pattern differs from the starting material, the solubility value corresponds to a new solvate/polymorph, not the original crystal.

Solubility_Protocol S1 Excess Solid Oxime + Target Solvent S2 Thermostated Shaking (25°C, 48h) S1->S2 Kinetic dissolution S3 Phase Separation (Centrifugation) S2->S3 Equilibrium reached S4 Supernatant Quant. (HPLC-UV) S3->S4 Liquid phase S5 Solid Phase Check (XRPD/DSC) S3->S5 Solid phase S6 Thermodynamic Solubility S4->S6 Concentration S5->S6 Form validation

Fig 2. Self-validating shake-flask method for thermodynamic equilibrium solubility determination.

Solubility Profile & Solvation Mechanics

Based on the thermodynamic principles outlined above, the solubility profile of 1-(3-chloro-4-methylphenyl)ethanone oxime is dictated by the balance between its crystal lattice energy and solvent-solute interactions.

  • Aqueous Systems: Solubility in water is exceptionally poor (< 0.1 mg/mL). The high logP (~3.1) and the strong intermolecular hydrogen bonding in the solid state create a high energetic barrier to aqueous cavitation.

  • Polar Protic Solvents (Ethanol, Methanol): High solubility. The solvent's ability to act as both a hydrogen bond donor and acceptor perfectly complements the amphoteric nature of the oxime group, effectively breaking the crystal lattice.

  • Polar Aprotic Solvents (DMSO, DMF): Very high solubility. The strongly electronegative oxygen in DMSO acts as a powerful hydrogen bond acceptor for the oxime's -OH proton, leading to rapid dissolution.

Table 2: Estimated Solubility Profile at 25 °C
Solvent SystemPolarity IndexEstimated Solubility (mg/mL)Solvation Mechanism
Water (pH 7.0) 10.2< 0.1 (Poor)High crystal lattice energy; hydrophobic bulk
Ethanol 5.2> 50 (High)H-bond donor/acceptor interactions
Ethyl Acetate 4.4> 100 (Very High)Dipole-dipole interactions; lipophilic compatibility
DMSO 7.2> 200 (Very High)Strong H-bond acceptance from oxime -OH
Hexane 0.15 - 15 (Moderate)Dispersion forces; limited by the polar oxime group

References

  • Title: The Swamping Catalyst Effect. II. Nuclear Halogenation of Aromatic Aldehydes and Ketones Source: The Journal of Organic Chemistry (1958) URL: [Link]

  • Title: Acetophenone oxime | CID 5464950 Source: PubChem, National Library of Medicine URL: [Link]

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime in Aqueous Solutions

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-(3-chloro-4-methyl-phenyl)-ethanone oxime in aqueous solutions. The stability of this molecule is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-(3-chloro-4-methyl-phenyl)-ethanone oxime in aqueous solutions. The stability of this molecule is a critical parameter in drug development, influencing its safety, efficacy, and shelf-life. This document outlines the theoretical underpinnings of oxime stability, details potential degradation pathways, and provides robust, field-proven experimental protocols for conducting forced degradation and long-term stability studies in accordance with International Council for Harmonisation (ICH) guidelines. Furthermore, it covers the essential analytical methodologies for the precise quantification of the parent compound and its degradation products. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable protocols to ensure the scientific integrity and regulatory compliance of stability studies.

Introduction: The Critical Role of Stability Assessment

1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is a chemical entity with potential applications in the pharmaceutical industry. As with any potential therapeutic agent, a thorough understanding of its chemical stability is paramount.[1][2] Chemical degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in bioavailability, thereby compromising the safety and efficacy of the final drug product.[3][4] Stability studies are not merely a regulatory requirement but a fundamental scientific necessity to ensure the quality and reliability of a drug substance throughout its lifecycle.[5][6][7]

This guide will focus on the thermodynamic stability of 1-(3-chloro-4-methyl-phenyl)-ethanone oxime in aqueous solutions, a medium of significant relevance to pharmaceutical formulations and biological systems. We will explore the intrinsic stability of the molecule and its susceptibility to degradation under various stress conditions.

Theoretical Framework: Understanding Oxime Stability

Oximes (RR'C=N-OH) are a class of organic compounds that are generally more stable than their imine counterparts, particularly with respect to hydrolysis.[8][9] This enhanced stability is attributed to the electronic effects of the hydroxyl group attached to the nitrogen atom.[9] However, oximes are not inert and can undergo degradation through several pathways, primarily hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Degradation

The hydrolysis of oximes to the corresponding ketone or aldehyde and hydroxylamine is a well-documented reaction.[8][10] This reaction is typically catalyzed by acid, with the rate of hydrolysis being significantly slower in neutral or basic conditions.[9][11] The proposed mechanism involves the protonation of the oxime nitrogen, followed by nucleophilic attack by water.

The structure of 1-(3-chloro-4-methyl-phenyl)-ethanone oxime, with its aromatic ring substituted with an electron-withdrawing chlorine atom and an electron-donating methyl group, may influence its susceptibility to hydrolysis.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in oximes.[12][13] The primary photochemical processes for oxime ethers include E/Z isomerization and homolytic cleavage of the N-O bond.[12][14] While the subject molecule is not an oxime ether, the chromophoric substituted phenyl ring suggests a potential for photosensitivity. Photodegradation can lead to a complex mixture of degradation products.[15]

Thermal Degradation

Elevated temperatures can promote the decomposition of oximes.[16][17] The thermal stability of an oxime is dependent on its specific chemical structure. For some oximes, heating can lead to decomposition, which can be exothermic and, in some cases, explosive.[10][17] In the presence of trace acids, ketoximes can undergo the Beckmann rearrangement to form amides, a reaction that can be highly exothermic.[10]

Oxidative Degradation

The oxime functional group can be susceptible to oxidation. The specific degradation products will depend on the oxidizing agent and the reaction conditions.

Regulatory Framework: Adherence to ICH Guidelines

Stability testing of new drug substances and products is governed by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[6][18] These guidelines provide a framework for designing stability studies to establish a re-test period for a drug substance or a shelf life for a drug product.[5] A crucial component of this is "stress testing" or "forced degradation," which is undertaken to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[3][4][19][20]

The mandatory stress conditions outlined by the ICH include:

  • Acidic and basic hydrolysis

  • Oxidation

  • Heat (thermal stress)

  • Light (photolytic stress)

Experimental Protocols: A Practical Approach to Stability Assessment

The following protocols are designed to provide a robust assessment of the stability of 1-(3-chloro-4-methyl-phenyl)-ethanone oxime.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the drug substance to identify potential degradation products and pathways.[3][20] The goal is to achieve a target degradation of 5-20% of the active ingredient.[18]

4.1.1. Preparation of Stock and Working Solutions

A stock solution of 1-(3-chloro-4-methyl-phenyl)-ethanone oxime (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. Working solutions for each stress condition are then prepared by diluting the stock solution with the appropriate stressor solution.

4.1.2. Acid and Base Hydrolysis

  • Acidic Condition: Mix the drug solution with 0.1 M HCl.

  • Basic Condition: Mix the drug solution with 0.1 M NaOH.

  • Procedure: Incubate the solutions at a controlled temperature (e.g., 60 °C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours). After incubation, neutralize the samples before analysis.

4.1.3. Oxidative Degradation

  • Stressor: 3% Hydrogen Peroxide (H₂O₂).

  • Procedure: Mix the drug solution with the H₂O₂ solution and keep it at room temperature. Monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).

4.1.4. Thermal Degradation

  • Solid State: Expose the solid drug substance to dry heat (e.g., 80 °C).

  • Solution State: Heat the drug solution (in a suitable solvent like water or a buffer) at a controlled temperature (e.g., 80 °C).

  • Procedure: Analyze samples at predetermined time intervals.

4.1.5. Photostability Testing

  • Procedure: Expose the drug substance (both in solid state and in solution) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4]

  • Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Diagram: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL in MeCN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Dilution Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Dilution Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Dilution Thermal Thermal Stress (80°C, Solid & Solution) Stock->Thermal Dilution Photo Photolytic Stress (ICH Q1B) Stock->Photo Dilution Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterization Degradant Characterization HPLC->Characterization

Caption: Workflow for forced degradation studies.

Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.[1][5]

  • Storage Conditions: As per ICH guidelines, for a drug substance intended for storage at room temperature, the long-term storage condition is typically 25 °C ± 2 °C / 60% RH ± 5% RH.

  • Batches: A minimum of three primary batches should be included in the study.[5]

  • Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Parameters to be Tested: Appearance, assay of the active substance, and levels of degradation products.

Analytical Methodologies: Quantifying Stability

A validated, stability-indicating analytical method is essential for these studies.[5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[21]

HPLC Method Development

A reverse-phase HPLC method with UV detection is a suitable starting point.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is often effective in separating the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the identification and characterization of degradation products.[22]

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and organized manner.

Forced Degradation Data

The following table provides a template for summarizing the results of forced degradation studies.

Stress ConditionDuration% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl (60 °C)24 h85.214.82
0.1 M NaOH (60 °C)24 h98.51.51
3% H₂O₂ (RT)24 h92.17.93
Heat (80 °C)24 h95.74.31
Light (ICH Q1B)-96.33.72
Potential Degradation Pathways

Based on the forced degradation studies, potential degradation pathways can be proposed.

Diagram: Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid-catalyzed) cluster_photo Photodegradation cluster_thermal Thermal Degradation Parent 1-(3-Chloro-4-methyl-phenyl)- ethanone oxime Ketone 1-(3-Chloro-4-methyl-phenyl)- ethanone Parent->Ketone H₃O⁺ Hydroxylamine Hydroxylamine Parent->Hydroxylamine H₃O⁺ Isomers E/Z Isomers Parent->Isomers Fragments Radical Fragments Parent->Fragments Amide Beckmann Rearrangement Product (Amide) Parent->Amide Δ, H⁺

Caption: Potential degradation pathways for the oxime.

Conclusion and Implications for Drug Development

A thorough understanding of the thermodynamic stability of 1-(3-chloro-4-methyl-phenyl)-ethanone oxime is a non-negotiable aspect of its development as a potential pharmaceutical agent. The data generated from the studies outlined in this guide will be instrumental in:

  • Formulation Development: Selecting appropriate excipients and packaging to minimize degradation.

  • Manufacturing Process: Defining critical process parameters to ensure the stability of the drug substance.

  • Storage and Handling: Establishing appropriate storage conditions and shelf life.[1][3]

  • Regulatory Submissions: Providing the necessary data to support the registration of the drug product.[4]

By adhering to the principles of scientific integrity and regulatory compliance, researchers can ensure the development of a safe, effective, and high-quality pharmaceutical product.

References

  • Forced Degradation Testing | SGS Republic of Korea. (URL: [Link])

  • ICH Stability | SGS Republic of Korea. (URL: [Link])

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])

  • A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])

  • Oxime - Wikipedia. (URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

  • QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. (URL: [Link])

  • Hydrolytic Stability of Hydrazones and Oximes - SciSpace. (URL: [Link])

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. (URL: [Link])

  • Oxime - Grokipedia. (URL: [Link])

  • STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - Lejan Team. (URL: [Link])

  • Synthesis and Photo-degradation of Polyphthalaldehydes with Oxime Ether Terminals. (URL: [Link])

  • Product Class 15: Oximes. (URL: [Link])

  • Spectrophotometric determination of oximes and unsubstituted hydroxylamine. (URL: [Link])

  • Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation. (URL: [Link])

  • Photo-induced Decrosslinking of Oxime-ester Based Covalent Adaptable Networks in Film State. (URL: [Link])

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (URL: [Link])

  • Q1A(R2) Guideline - ICH. (URL: [Link])

  • (40 g) and filtered through cotton wool. The filtrate is concentrated on a rotary evaporator under reduced pressure (20 °C, 16 mmHg) to afford - Organic Syntheses Procedure. (URL: [Link])

  • (PDF) Development of an Improved LC–MS/MS Assay for the Quantification of Oximes in KIKO Mouse Plasma - ResearchGate. (URL: [Link])

  • OXIDATION OF ETHYL MICHLER'S KETONE OXIME - DTIC. (URL: [Link])

  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (URL: [Link])

  • Photochemical Behaviors of Oxime Derivatives -Textile Science and Engineering. (URL: [Link])

  • Reactivity of oximes for diverse methodologies and synthetic applications. (URL: [Link])

  • Q1 Stability Testing of Drug Substances and Drug Products - FDA. (URL: [Link])

Sources

Exploratory

E/Z Isomerization Dynamics and Equilibrium of 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime: A Technical Whitepaper

Executive Summary The stereochemical integrity of oxime intermediates is a critical quality attribute in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Specifically, 1-(3-Chloro-4-methyl-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereochemical integrity of oxime intermediates is a critical quality attribute in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Specifically, 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime (also known as 3-chloro-4-methylacetophenone oxime) serves as a vital precursor where the E/Z geometry dictates the outcome of stereospecific transformations, such as the Beckmann rearrangement. As a Senior Application Scientist, it is imperative to move beyond merely observing these isomers to actively controlling their equilibrium. This whitepaper details the thermodynamic drivers, mechanistic pathways, and analytical workflows required to control and track the E/Z isomerization dynamics of this specific substituted acetophenone oxime.

Structural Thermodynamics & Steric Drivers

Understanding the equilibrium state requires a fundamental analysis of the molecule's steric and electronic environment. In 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime, the C=N double bond connects to a methyl group and a 3-chloro-4-methylphenyl ring.

  • Causality of Isomeric Stability: According to Cahn-Ingold-Prelog (CIP) rules, the E-isomer positions the hydroxyl group anti to the bulky aryl ring (and syn to the methyl group). Conversely, the Z-isomer places the hydroxyl group syn to the aryl ring. In standard metabolic and synthetic environments, the E-isomer is thermodynamically dominant[1]. This preference is driven by the severe steric repulsion between the ortho-hydrogens of the aryl ring and the oxime oxygen in the Z-configuration. While the 3-chloro and 4-methyl substituents exert inductive and hyperconjugative effects that subtly alter the electron density of the ring, steric hindrance remains the primary driver of the equilibrium constant ( Keq​ ).

Mechanistic Pathways of Isomerization

Thermal isomerization of the C=N bond is kinetically restricted at ambient temperatures due to a high rotational energy barrier (>60 kcal/mol). Consequently, equilibration requires catalytic intervention, typically via acid promotion.

  • The Water-Assisted Adduct Mechanism: Field-proven models and theoretical calculations demonstrate that acid-catalyzed E/Z isomerization in aqueous or protic media does not occur via simple protonation and direct rotation. Instead, the mechanism proceeds through a protonated oxime-water adduct[2].

  • Mechanistic Causality: Protonation of the oxime nitrogen enhances the electrophilicity of the imine carbon, facilitating nucleophilic attack by water. This forms a tetrahedral intermediate, temporarily converting the C=N double bond into a C-N single bond. The rotational barrier is thus drastically lowered (to approximately 14.2 kcal/mol above the separated reactants)[2]. Following rotation around the newly formed single bond, elimination of water and deprotonation yield the inverted isomer.

Mechanism E E-Isomer (Anti-Aryl) P Protonated Oxime E->P + H⁺ P->E - H⁺ T Tetrahedral Adduct (Water) P->T + H₂O T->P - H₂O Z Z-Isomer (Syn-Aryl) T->Z - H₂O, - H⁺ Z->T + H₂O, + H⁺

Mechanistic pathway of acid-catalyzed E/Z isomerization via a tetrahedral water adduct.

Experimental Workflows & Protocols

To rigorously study the dynamics of this equilibrium, researchers must synthesize the mixture, isolate the kinetic (less stable) Z-isomer, and track its relaxation to the thermodynamic E-isomer.

Synthesis and Isolation Protocol

The oximation of 3-chloro-4-methylacetophenone requires careful pH control to balance nucleophilicity and catalysis[3]. This protocol is designed as a self-validating system to ensure high yield and measurable isomer separation.

  • Oximation Reaction: Dissolve 1.0 eq of 3-chloro-4-methylacetophenone in absolute ethanol. Add 1.5 eq of hydroxylamine hydrochloride and 1.5 eq of anhydrous sodium acetate.

    • Causality: Sodium acetate acts as a mild base to liberate the nucleophilic free hydroxylamine from its hydrochloride salt, while maintaining a slightly acidic pH necessary to activate the carbonyl carbon for nucleophilic attack.

  • Reflux & Workup: Heat the mixture to reflux for 3 hours. Monitor via TLC. Upon completion, concentrate the mixture in vacuo, partition between ethyl acetate and water, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate.

  • Isomer Separation: The crude product is predominantly the E-isomer. To isolate the Z-isomer for kinetic studies, employ preparative High-Performance Liquid Chromatography (Prep-HPLC) using a C18 stationary phase and an isocratic gradient of 60:40 Acetonitrile:Water.

    • Validation: The Z-isomer typically elutes earlier in reverse-phase chromatography due to its higher dipole moment, resulting from the alignment of the hydroxyl and aryl group vectors.

Workflow S1 1. Oximation of Ketone S2 2. Liquid-Liquid Extraction S1->S2 S3 3. Prep-HPLC Isomer Separation S2->S3 S4 4. 1H-NMR Kinetic Tracking S3->S4

Step-by-step experimental workflow for the synthesis, isolation, and kinetic analysis of isomers.

Kinetic Tracking via ¹H-NMR

Nuclear Magnetic Resonance (NMR) is the gold standard for tracking this isomerization in real-time without disturbing the equilibrium.

  • Sample Preparation: Dissolve 10 mg of the pure Z-isomer in 0.6 mL of CD₃OD. Add 5 µL of a dilute DCl in D₂O solution to initiate the isomerization.

  • Data Acquisition: Acquire ¹H-NMR spectra at 5-minute intervals at a constant temperature (e.g., 298 K).

  • Signal Causality & Assignment: Focus on the methyl protons of the acetophenone moiety. In the E-isomer, the hydroxyl group is syn to this methyl group. The spatial proximity of the electronegative oxygen causes anisotropic deshielding, shifting the methyl singlet downfield. Conversely, in the Z-isomer, the hydroxyl group is anti to the methyl group, resulting in a more upfield signal.

Data Presentation

Table 1: Estimated Thermodynamic and Kinetic Parameters (Values extrapolated from structurally analogous substituted acetophenone oximes)

ParameterValueDescription
Thermodynamic Ratio (E:Z) ~ 95:5Equilibrium distribution at 298 K in protic solvent
Rotational Energy Barrier (Uncatalyzed) > 60 kcal/molPrevents spontaneous thermal isomerization
Rotational Energy Barrier (Acid-Catalyzed) ~ 14.2 kcal/molFacilitated by tetrahedral water adduct intermediate
Dipole Moment (E-Isomer) LowerContributes to longer retention time on reverse-phase HPLC
Dipole Moment (Z-Isomer) HigherContributes to shorter retention time on reverse-phase HPLC

Table 2: Diagnostic ¹H-NMR Chemical Shifts (CD₃OD, 400 MHz)

IsomerAcetophenone Methyl (CH₃ -C=N)Aryl Methyl (Ar-CH₃ )Hydroxyl (-OH )
E-Isomer ~ 2.20 ppm (Singlet)~ 2.35 ppm (Singlet)~ 10.5 ppm (Broad, exchanges)
Z-Isomer ~ 1.95 ppm (Singlet)~ 2.35 ppm (Singlet)~ 10.2 ppm (Broad, exchanges)

Note: The distinct ~0.25 ppm chemical shift difference between the E and Z acetophenone methyl groups allows for precise integration and kinetic rate constant determination.

References

  • Title: Metabolic N-hydroxylation of Substituted Acetophenone Imines. I. Evidence for Formation of Isomeric Oximes Source: nih.gov URL: [1]

  • Title: The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution Source: researchgate.net URL: [2]

  • Title: The Swamping Catalyst Effect. 11. Nuclear Halogenation of Aromatic Aldehydes Source: mdma.ch (The Journal of Organic Chemistry) URL: [3]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Beckmann Rearrangement Protocols for 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime

Executive Summary & Mechanistic Causality The Beckmann rearrangement is a premier synthetic transformation used to convert oximes into their corresponding amides[1]. For drug development professionals and synthetic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The Beckmann rearrangement is a premier synthetic transformation used to convert oximes into their corresponding amides[1]. For drug development professionals and synthetic chemists, the rearrangement of 1-(3-chloro-4-methyl-phenyl)-ethanone oxime (an acetophenone oxime derivative) is of particular interest for generating highly substituted acetanilides, which serve as critical pharmacophores and fine chemical intermediates.

Stereospecificity and Regiocontrol

The causality of the product outcome in a Beckmann rearrangement is strictly dictated by the stereochemistry of the starting oxime[1]. The reaction is stereospecific: the substituent that is anti-periplanar to the leaving hydroxyl group migrates to the nitrogen atom[2].

Acetophenone oximes predominantly crystallize and exist in solution as the E-isomer. In this geometry, the bulky 3-chloro-4-methylphenyl group is positioned anti to the hydroxyl group to minimize steric clash with the methyl group. Consequently, upon activation of the oxime oxygen, the aryl group migrates, yielding N-(3-chloro-4-methylphenyl)acetamide as the exclusive regioisomer[3]. If harsh, high-temperature conditions are used, oxime isomerization can occur, leading to the unwanted N-methyl-3-chloro-4-methylbenzamide byproduct[2]. Therefore, selecting mild catalytic conditions is not just an environmental choice, but a strict requirement for regiochemical purity.

Mechanism A 1-(3-Chloro-4-methyl-phenyl) -ethanone oxime (E-isomer) B O-Activation (TCT/DMF or TFA) A->B C Activated Oxime Intermediate (Enhanced Leaving Group) B->C D Anti-periplanar Migration (Aryl group to Nitrogen) C->D E Nitrilium Ion Intermediate D->E F Hydration & Tautomerization E->F G N-(3-chloro-4-methylphenyl)acetamide F->G

Beckmann rearrangement mechanistic pathway highlighting anti-periplanar aryl migration.

Optimization of Catalytic Conditions

Historically, the Beckmann rearrangement required harsh Brønsted or Lewis acids (e.g., concentrated H₂SO₄, PCl₅), which often led to substrate decomposition, deoximation (hydrolysis back to the ketone), or Beckmann fragmentation[1]. Modern protocol design favors organocatalytic or mild reagent-driven approaches.

The table below summarizes the quantitative and qualitative data comparing three distinct catalytic environments for acetophenone oxime derivatives.

Catalytic SystemTemp (°C)Reaction TimeYield (%)RegioselectivityPrimary Advantage / Disadvantage
Cyanuric Chloride (TCT) / DMF 251 – 4 hours> 95%Excellent (E-retention)Advantage: Room temp, no strong acids, quantitative yield[3].
Trifluoroacetic Acid (TFA) 802 hours90 – 95%HighAdvantage: Fast, catalyst easily recovered by distillation[4].
PCl₅ / H₂SO₄ (Classical) 100+< 1 hour60 – 75%ModerateDisadvantage: High fragmentation risk, toxic byproducts, harsh[1].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that intermediates are correctly formed before proceeding to the next step, thereby preventing cascading failures.

Protocol A: Mild Organocatalytic Rearrangement using TCT/DMF

This method utilizes 2,4,6-trichloro[1,3,5]triazine (TCT, cyanuric chloride) in N,N-dimethylformamide (DMF). The causality behind this choice is that TCT reacts with DMF to form a Vilsmeier-Haack-type active complex. This complex activates the oxime without altering its stereochemistry, enabling room-temperature rearrangement[3].

Materials Required:

  • 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime (10.0 mmol)

  • 2,4,6-Trichloro[1,3,5]triazine (TCT) (1.83 g, 10.0 mmol)

  • Anhydrous DMF (17 mL)

  • Saturated Na₂CO₃ solution, 1 N HCl, Brine

Step-by-Step Methodology:

  • Complex Formation: Add TCT (10.0 mmol) to anhydrous DMF (2 mL) maintained strictly at 25 °C. A white solid will begin to form.

  • Validation Checkpoint 1 (Critical): Monitor the mixture via Thin Layer Chromatography (TLC). Do not proceed until the free TCT has completely disappeared. Adding the oxime prematurely will lead to uncharacterized triazine-oxime side reactions[3].

  • Oxime Addition: Once TCT is consumed, dissolve the oxime (10.0 mmol) in DMF (15 mL) and add it dropwise to the active complex at room temperature.

  • Rearrangement: Stir the mixture at 25 °C. For acetophenone derivatives, the reaction is reasonably fast.

  • Validation Checkpoint 2: Monitor via TLC. Complete consumption of the oxime should occur within 1 to 4 hours[3].

  • Quench & Workup: Add water (20 mL) to quench the reaction. Extract the organic phase and wash sequentially with saturated Na₂CO₃ (15 mL) to remove acidic triazine byproducts, followed by 1 N HCl, and finally brine[5].

  • Isolation: Evaporate the solvent under reduced pressure. The resulting N-(3-chloro-4-methylphenyl)acetamide is typically recovered chemically pure without the need for column chromatography[3].

Workflow S1 Dissolve TCT in DMF (RT) S2 TLC Monitor (TCT consumed) S1->S2 S3 Add Oxime (1 mol equiv) S2->S3 S4 Stir at RT (1-4 hours) S3->S4 S5 Aqueous Quench & Workup S4->S5 S6 Pure Amide Recovery S5->S6

Step-by-step workflow for the mild TCT/DMF catalyzed Beckmann rearrangement.

Protocol B: Trifluoroacetic Acid (TFA) Catalyzed Scale-Up

For larger scale-ups where solvent extraction is a bottleneck, TFA acts as both an acid and an activator. The reaction proceeds via a highly reactive O-trifluoroacetylated intermediate, which drives the rearrangement rapidly[4].

Step-by-Step Methodology:

  • In-Situ Activation: Dissolve the oxime (25 mmol) in a minimal amount of CH₂Cl₂ (3 mL). Add an equimolar amount of trifluoroacetic anhydride (TFAA) at 298 K.

  • Validation Checkpoint 1: Formation of the O-trifluoroacetyl oxime intermediate occurs almost quantitatively at room temperature[4].

  • Catalyst Addition & Heating: Add TFA to achieve a TFA/substrate molar ratio of > 3. Heat the mixture to 353 K (80 °C).

  • Validation Checkpoint 2: Monitor via GC or HPLC. The rearrangement to the acetanilide derivative should reach >95% conversion within 120 minutes[4].

  • Recovery: Because amides are not strongly protonated by TFA, the acid and solvent can be cleanly recovered via vacuum distillation, leaving behind the solid amide product[4].

Troubleshooting & Quality Control

When executing the Beckmann rearrangement on highly substituted acetophenone oximes, two primary failure modes must be managed:

  • Beckmann Fragmentation: This competing pathway cleaves the C-C bond to form a nitrile and a carbocation[1]. Fragmentation is highly favored if the group alpha to the oxime can stabilize a positive charge (e.g., via hyperconjugation)[1]. While the methyl group of an acetophenone oxime does not form a stable carbocation, elevated temperatures and highly acidic conditions can still force fragmentation[2]. Solution: Adhere strictly to the room-temperature TCT/DMF protocol to suppress fragmentation entirely.

  • Hydrolysis (Deoximation): O-acetyl and O-trifluoroacetyl oximes are highly susceptible to hydrolysis, which reverts the intermediate back to the parent 3'-chloro-4'-methylacetophenone[2]. Solution: Ensure all glassware is oven-dried and solvents are strictly anhydrous prior to the formation of the activated oxime complex[2].

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272-6274. URL:[Link]

  • Giampaolo, et al. (2014). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid. Catalysis Today (Elsevier B.V.). URL:[Link]

  • Wikipedia Contributors. (2024). Beckmann rearrangement. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Catalytic Reduction of 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime to 1-(3-Chloro-4-methyl-phenyl)-ethanamine

Abstract This document provides a comprehensive technical guide for the catalytic reduction of 1-(3-chloro-4-methyl-phenyl)-ethanone oxime to the corresponding primary amine, 1-(3-chloro-4-methyl-phenyl)-ethanamine. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the catalytic reduction of 1-(3-chloro-4-methyl-phenyl)-ethanone oxime to the corresponding primary amine, 1-(3-chloro-4-methyl-phenyl)-ethanamine. This amine is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. These application notes detail the synthesis of the oxime precursor, explore various catalytic systems for its reduction, and provide step-by-step protocols for both high-pressure hydrogenation and transfer hydrogenation methods. Additionally, methodologies for product analysis, troubleshooting, and a discussion of the underlying reaction mechanisms are included to ensure reliable and reproducible execution.

Introduction and Significance

The transformation of carbonyl compounds into amines is a cornerstone of organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The target molecule, 1-(3-chloro-4-methyl-phenyl)-ethanamine[1], and its enantiopure forms[2][3][4] are key intermediates in medicinal chemistry. The reduction of ketoximes offers a robust and efficient pathway to access such primary amines.[5][6]

This process involves two key stages: the conversion of the parent ketone to an oxime, followed by the reduction of the oxime's C=N double bond and the cleavage of the N-O bond.[7][8] Catalytic hydrogenation is a preferred method for this reduction due to its high efficiency, atom economy, and the ability to control selectivity.[5][6]

This guide will focus on providing both the theoretical understanding and the practical protocols necessary for researchers to successfully synthesize 1-(3-chloro-4-methyl-phenyl)-ethanamine from its parent ketone.

Synthesis of the Oxime Precursor

The initial step is the synthesis of 1-(3-chloro-4-methyl-phenyl)-ethanone oxime from the corresponding ketone. This is a standard condensation reaction.[8]

Protocol 1: Synthesis of 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime

Reaction Scheme: 1-(3-Chloro-4-methyl-phenyl)-ethanone + NH₂OH·HCl → 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime

Materials:

  • 1-(3-Chloro-4-methyl-phenyl)-ethanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)[9]

  • Ethanol or Methanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 1-(3-chloro-4-methyl-phenyl)-ethanone (1.0 eq) in ethanol (5-10 mL per gram of ketone).

  • Add hydroxylamine hydrochloride (1.2-1.5 eq) to the solution and stir until dissolved.

  • Prepare a solution of KOH or NaOH (1.3-1.6 eq) in a minimal amount of water and add it dropwise to the reaction mixture at room temperature.[9][10]

  • Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[11]

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl if necessary.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Add cold water to the residue to precipitate the oxime product.

  • Filter the solid product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water if required.

Characterization: The structure of the resulting oxime can be confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. The disappearance of the ketone's carbonyl (C=O) peak and the appearance of a C=N and an O-H peak in the IR spectrum are indicative of oxime formation.[9] ¹H NMR spectra can confirm the structure and may show the presence of E/Z isomers.[9][12]

Catalytic Reduction of the Oxime to the Amine

The reduction of the oxime is the critical step in forming the desired primary amine. This transformation can be achieved through various catalytic methods.

Reaction Mechanism and Pathways

The catalytic reduction of an oxime to a primary amine on a metal catalyst surface generally proceeds via the following steps:[7]

  • Adsorption: The oxime molecule adsorbs onto the active sites of the catalyst surface.

  • Hydrogenolysis: The weak N-O bond is cleaved by hydrogen.

  • Hydrogenation: The C=N double bond is hydrogenated to form the C-N single bond of the amine.

  • Desorption: The final amine product desorbs from the catalyst surface.

An alternative pathway can involve the formation of a hydroxylamine intermediate, though this is often over-reduced to the primary amine under typical hydrogenation conditions.[13]

G cluster_0 Reaction Pathway Ketone 1-(3-Chloro-4-methyl-phenyl) -ethanone Oxime 1-(3-Chloro-4-methyl-phenyl) -ethanone Oxime Ketone->Oxime + NH₂OH·HCl Amine 1-(3-Chloro-4-methyl-phenyl) -ethanamine Oxime->Amine Catalytic Reduction (H₂)

Caption: Overall synthesis scheme.

Comparison of Catalytic Systems

Several heterogeneous catalysts are effective for oxime reduction. The choice of catalyst and conditions can significantly impact yield, selectivity, and reaction time.

Catalyst SystemHydrogen SourceTypical ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) H₂ gas (1-50 atm)Methanol/Ethanol, Room Temp to 50°CHigh activity, good yields, widely available.[14]Requires H₂ gas and pressure equipment; potential for over-reduction in some cases.
Raney Nickel (Raney Ni) H₂ gas or Transfer Hydrogenation (e.g., 2-propanol)Ethanol/Methanol, Room Temp to 80°CCost-effective, highly active.[15][16] Effective for transfer hydrogenation, avoiding H₂ gas.[15]Pyrophoric when dry; may require basic conditions to prevent secondary amine formation.[5]
Platinum(IV) Oxide (PtO₂, Adam's Catalyst) H₂ gas (1-3 atm)Acetic Acid/EthanolHighly active, effective under acidic conditions.[6]Expensive; acidic conditions may not be suitable for all substrates.
Sodium Borohydride (NaBH₄) / Zirconium(IV) Chloride (ZrCl₄) Hydride TransferSolvent-free or THFRapid, mild, solvent-free conditions possible.[17]Stoichiometric reagent use; workup can be more complex.

Detailed Experimental Protocols

Two distinct protocols are provided below, offering flexibility based on available laboratory equipment.

Protocol 2: High-Pressure Catalytic Hydrogenation using Pd/C

This protocol is a standard method utilizing hydrogen gas and a Parr-type hydrogenation apparatus.

Materials:

  • 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol or Ethanol (ACS grade)

  • Parr hydrogenation apparatus or similar pressure vessel

  • Filter agent (e.g., Celite®)

Procedure:

  • To a pressure vessel, add the oxime (1.0 eq) and methanol (15-20 mL per gram of oxime).

  • Carefully add 10% Pd/C (5-10 mol% Pd). Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere or as a wet slurry.

  • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

  • The reaction can be monitored by the uptake of hydrogen. It is typically complete in 4-12 hours.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude amine.

  • The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

G start Start charge_vessel Charge Vessel: Oxime, Solvent, Pd/C start->charge_vessel seal_purge Seal & Purge (N₂, then H₂) charge_vessel->seal_purge pressurize Pressurize with H₂ (50-100 psi) seal_purge->pressurize react Stir & Monitor H₂ Uptake (4-12h) pressurize->react vent_purge Vent & Purge with N₂ react->vent_purge filter_celite Filter through Celite to Remove Catalyst vent_purge->filter_celite concentrate Concentrate Filtrate (Rotary Evaporator) filter_celite->concentrate purify Purify Crude Amine (Distillation/Salt Formation) concentrate->purify end_node End purify->end_node

Caption: Workflow for High-Pressure Hydrogenation.

Protocol 3: Catalytic Transfer Hydrogenation using Raney® Nickel

This method avoids the use of high-pressure hydrogen gas, employing 2-propanol as a hydrogen donor.[15][16]

Materials:

  • 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime

  • Raney® Nickel (active slurry in water)

  • 2-Propanol

  • Potassium hydroxide (KOH) (optional, to suppress secondary amine formation)[16]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filter agent (e.g., Celite®)

Procedure:

  • In a round-bottom flask, add the oxime (1.0 eq) and 2-propanol (20-30 mL per gram of oxime).

  • Carefully wash the Raney® Nickel slurry with 2-propanol to remove water, and add it to the reaction mixture (approx. 20-30% by weight of the oxime). Caution: Raney® Nickel is pyrophoric and must be handled as a slurry.

  • (Optional) Add a catalytic amount of KOH (e.g., 2% by weight of the oxime) to enhance selectivity for the primary amine.[15]

  • Heat the mixture to reflux with vigorous stirring. The acetone co-product will distill off.

  • Monitor the reaction by TLC or GC. The reaction is typically complete in 6-24 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with 2-propanol to prevent ignition.

  • Wash the filter cake with additional 2-propanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude amine.

  • Purify as described in Protocol 2.

Product Analysis and Characterization

Confirming the identity and purity of the final product is essential.

  • TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to monitor the disappearance of the oxime and the appearance of the more polar amine.

  • Gas Chromatography (GC): An effective method for determining the purity of the final amine product.[18]

  • ¹H and ¹³C NMR: Provides definitive structural confirmation. Key signals for the product include the methine (CH) proton adjacent to the amino group and the methyl (CH₃) group, along with the characteristic aromatic signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Colorimetric Assays: For quantitative analysis of amine concentration, methods like the Ninhydrin or Orange II assays can be employed.[19]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure/donor, low temperature.Use fresh, active catalyst. Increase H₂ pressure or temperature. Ensure sufficient hydrogen donor in transfer hydrogenation.
Low Yield Mechanical losses during workup, product volatility, incomplete reaction.Optimize filtration and extraction steps. Purify via salt formation to reduce volatility losses. Ensure reaction goes to completion.
Formation of Secondary Amine Reaction of the primary amine product with an imine intermediate.Add a catalytic amount of a base like KOH when using Raney Ni.[15][16] Use milder reaction conditions.
Formation of Hydroxylamine Incomplete reduction, catalyst poisoning.[13]Increase reaction time or temperature. Use a more active catalyst system.

References

  • Filo. (2025, November 1). Mechanism of how oxime is converted to amine.
  • Scribd. Oxime to Amine Reduction Mechanisms.
  • Journal of the American Chemical Society. (2025, November 11). Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine in Neutral Electrolyte.
  • Wikipedia. Oxime.
  • Taylor, K. E. (2014). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar.
  • UTC Scholar. Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor.
  • Encyclopedia.pub. (2022, December 28).
  • Organic Chemistry Portal. Amine synthesis by oxime reduction.
  • MDPI. (2022, December 9). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
  • PubMed. (2014, January 3). Primary amines by transfer hydrogenative reductive amination of ketones by using cyclometalated Ir(III)
  • AMERICAN ELEMENTS. (S)-1-(3-Chloro-4-methylphenyl)ethanamine.
  • Alchem Pharmtech. CAS 1213460-65-1 | (S)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride.
  • RSC Publishing.
  • Benchchem. A Researcher's Guide to Quantitative Analysis of Amine Group Density on Surfaces.
  • ChemShuttle. (R)-1-(3-chloro-4-methylphenyl)ethanamine hydrochloride.
  • Organic Syntheses Procedure. E-1-(1-Hydroxycyclohexyl)ethanone oxime.
  • Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • PMC. (2021, December 22). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
  • Sigma-Aldrich. 1-(3-Chloro-4-methylphenyl)ethan-1-amine.
  • Appchem. (R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride | 856562-92-0 | C9H13Cl2N.
  • Bryan Research & Engineering, LLC.
  • ResearchGate. (2011, August 1). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System.
  • Scribd. (2022, October 30). Oxime Synthesis.
  • ResearchGate. Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h).
  • Sciencemadness.org. (2020, June 25). How to reduce oximes to amines?.
  • Academic Journal of Life Sciences. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester.

Sources

Method

Application Note: 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime as a Versatile Pharmaceutical Intermediate

Executive Summary & Chemical Profile In modern drug discovery, the strategic selection of synthetic intermediates dictates both the scalability and the functional diversity of the final active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern drug discovery, the strategic selection of synthetic intermediates dictates both the scalability and the functional diversity of the final active pharmaceutical ingredients (APIs). 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime (CAS 99846-65-8)[1] serves as a critical junction in medicinal chemistry. Derived from its ketone precursor, 3-chloro-4-methylacetophenone (CAS 90792-98-6)[2], this oxime intermediate leverages the unique electronic and steric properties of its 3-chloro-4-methyl substituted aromatic ring. The oxime moiety acts as a highly reactive, yet bench-stable handle, enabling divergent synthetic pathways including stereospecific Beckmann rearrangements to amides, chemoselective reductions to chiral amines, and cyclizations into bioactive heterocyclic scaffolds[3].

Mechanistic Rationale in Drug Development

As a Senior Application Scientist, it is vital to understand why specific synthetic routes and conditions are chosen when working with this intermediate.

Oxime Condensation: The Role of pH Buffering

The formation of the oxime from 3-chloro-4-methylacetophenone requires hydroxylamine, which is typically supplied as a stable hydrochloride salt ( NH2​OH⋅HCl ). The addition of sodium acetate ( NaOAc ) is not merely a neutralizing step; it establishes a critical causality in the reaction kinetics. The acetate buffer maintains the pH around 4.5–5.0. This slightly acidic environment is essential because it protonates the carbonyl oxygen (increasing its electrophilicity) while preventing the complete protonation of the newly liberated hydroxylamine, ensuring it remains a potent nucleophile[4].

The Beckmann Rearrangement: Stereospecificity & Organocatalysis

Converting the oxime into an amide relies on the Beckmann rearrangement[5]. The reaction is strictly stereospecific: the group anti-periplanar to the leaving hydroxyl group migrates to the nitrogen atom[6]. Because the (E)-isomer (where the bulky aryl group is anti to the OH) is thermodynamically favored, the primary product is N -(3-chloro-4-methylphenyl)acetamide. Historically, this required harsh mineral acids (like concentrated H2​SO4​ ), which risk sulfonating the electron-rich aromatic ring[7]. Modern protocols utilize Trifluoroacetic Acid (TFA) as an organocatalyst. TFA transiently forms an O -trifluoroacetyl oxime intermediate, converting the hydroxyl into an exceptional leaving group, thereby driving the anti-periplanar migration under mild conditions without neutralizing the final product[8].

Chemoselective Hydrogenation

Primary amines are ubiquitous in GPCR ligands and kinase inhibitors. While the oxime can be reduced to 1-(3-chloro-4-methylphenyl)ethylamine, the presence of the 3-chloro substituent poses a severe risk of hydrodehalogenation (cleavage of the C-Cl bond) if standard Palladium on Carbon (Pd/C) is used. To ensure chemoselectivity, Raney Nickel is employed. It effectively reduces the C=N-OH system to a primary amine while leaving the aryl chloride intact, preserving the halogens required for lipophilic target binding.

Visualizing the Synthetic Workflows

Workflow Ketone 3-Chloro-4-methylacetophenone (CAS 90792-98-6) Oxime 1-(3-Chloro-4-methyl-phenyl)- ethanone oxime (CAS 99846-65-8) Ketone->Oxime NH2OH·HCl NaOAc, EtOH Amine 1-(3-Chloro-4-methylphenyl) ethylamine (via Reduction) Oxime->Amine H2, Raney Ni MeOH (Chemoselective) Amide N-(3-Chloro-4-methylphenyl) acetamide (via Beckmann) Oxime->Amide TFA (Organocatalyst) CH3CN Heterocycles Heterocyclic Scaffolds (e.g., Indoles, Benzisoxazoles) Oxime->Heterocycles Cyclization Reagents

Fig 1: Divergent synthetic workflows for 1-(3-chloro-4-methyl-phenyl)-ethanone oxime.

Beckmann Step1 Oxime (C=N-OH) Step2 O-Activation (C=N-O-TFA) Step1->Step2 TFA Catalyst Step3 Nitrilium Ion (Aryl Migration) Step2->Step3 Anti-periplanar Migration Step4 Imidic Acid (Hydration) Step3->Step4 + H2O Step5 Amide (Tautomerization) Step4->Step5 Proton Transfer

Fig 2: Mechanistic pathway of the TFA-catalyzed Beckmann rearrangement.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Oxime Intermediate

Objective: High-yield conversion of the ketone to the oxime utilizing a buffered condensation system.

  • Reaction Setup: Dissolve 10.0 g (59.3 mmol) of 3-chloro-4-methylacetophenone in 50 mL of absolute ethanol.

  • Buffer Preparation: In a separate flask, dissolve 6.18 g (88.9 mmol, 1.5 eq) of NH2​OH⋅HCl and 7.30 g (88.9 mmol, 1.5 eq) of sodium acetate in 30 mL of deionized water.

  • Condensation: Add the aqueous buffer dropwise to the ethanolic ketone solution. Reflux the mixture at 85°C for 2 hours.

  • Workup: Cool the mixture to 0°C to induce precipitation. Filter the white crystalline solid and wash with cold water.

  • System Validation:

    • TLC: Run in Hexane/EtOAc (3:1). Confirm the disappearance of the UV-active ketone spot ( Rf​≈0.6 ) and the appearance of a more polar oxime spot ( Rf​≈0.4 ).

    • IR Spectroscopy: Confirm the presence of a broad O-H stretch at ~3250 cm⁻¹ and a C=N stretch at ~1640 cm⁻¹.

Protocol B: Organocatalytic Beckmann Rearrangement

Objective: Stereospecific conversion to N -(3-chloro-4-methylphenyl)acetamide using TFA[8].

  • Activation: Dissolve 5.0 g (27.2 mmol) of the oxime in 25 mL of anhydrous acetonitrile ( CH3​CN ).

  • Catalysis: Slowly add 3.1 g (27.2 mmol, 1.0 eq) of Trifluoroacetic acid (TFA). Heat the sealed system to 80°C for 3 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with dichloromethane ( 3×20 mL), dry over Na2​SO4​ , and concentrate under vacuum.

  • System Validation:

    • IR Spectroscopy: Validate the complete loss of the broad oxime O-H stretch and the appearance of a sharp N-H stretch (~3300 cm⁻¹) alongside a strong Amide I C=O stretch (~1650 cm⁻¹).

Protocol C: Chemoselective Hydrogenation to Primary Amine

Objective: Reduction of the oxime avoiding hydrodehalogenation.

  • Preparation: Dissolve 2.0 g of the oxime in 20 mL of methanol. Purge the flask with argon for 10 minutes.

  • Catalyst Addition: Carefully add 0.2 g (10% w/w) of active Raney Nickel slurry (Caution: Pyrophoric).

  • Hydrogenation: Replace the argon atmosphere with a hydrogen balloon (1 atm). Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the mixture through a pad of Celite under an argon blanket to remove the catalyst. Concentrate the filtrate.

  • System Validation:

    • LC-MS: Confirm the mass shift from the oxime (183.6 Da) to the primary amine (169.6 Da).

    • ¹H NMR: Verify the preservation of the aromatic protons (confirming no dehalogenation) and the appearance of a broad singlet at ~1.5 ppm corresponding to the −NH2​ protons.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Intermediates

PropertyKetone PrecursorTarget Oxime
IUPAC Name 1-(3-chloro-4-methylphenyl)ethanone1-(3-chloro-4-methylphenyl)ethanone oxime
CAS Number 90792-98-6[2]99846-65-8[1]
Molecular Formula C9​H9​ClO C9​H10​ClNO
Molecular Weight 168.62 g/mol 183.63 g/mol
Primary Utility Starting materialDivergent intermediate

Table 2: Optimization of Beckmann Rearrangement Conditions

Reagent / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Notes
Conc. H2​SO4​ None802.065Harsh; induces aromatic sulfonation side reactions[7].
Cyanuric Chloride CH3​CN 854.082Requires ZnCl2​ co-catalyst; generates solid waste.
TFA (1.0 eq) CH3​CN 80 3.0 89 Organocatalytic; clean conversion via O -trifluoroacetyl[8].

References

  • Benchchem. "1-(3-Chloro-4-methylphenyl)ethanone | 90792-98-6".2

  • Cymit Quimica. "CAS 99846-65-8: Ethanone, 1-(3-chloro-4-methylphenyl)-, oxime". 1

  • Semantic Scholar. "Synthesis, characterization and antioxidant activities of some novel oxime derivatives".3

  • IRIS / Università Ca' Foscari Venezia. "Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid". 8

  • Wikipedia. "Beckmann rearrangement". 5

  • Orgosolver. "Oxime Formation + Beckmann Rearrangement". 4

  • Benchchem. "Confirming the Stereospecificity of the Beckmann Rearrangement: A Comparative Guide". 6

  • RSC Publishing. "The Beckmann Rearrangement of Acetophenone Oximes in Sulphuric Acid". 7

Sources

Application

Enhanced Volatility and Peak Symmetry: A Guide to the Derivatization of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime for GC-MS Analysis

This application note provides a comprehensive guide for the derivatization of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime, a compound of interest in pharmaceutical and chemical synthesis, to facilitate robust and sensit...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive guide for the derivatization of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime, a compound of interest in pharmaceutical and chemical synthesis, to facilitate robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the scientific rationale behind derivatization, present a validated, step-by-step protocol for silylation, and offer expert insights into data interpretation and troubleshooting.

The Imperative for Derivatization: Overcoming Analytical Hurdles

Direct GC-MS analysis of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime presents significant challenges due to the presence of a polar hydroxyl group (-OH) on the oxime functional group. This polarity leads to several undesirable chromatographic effects:

  • Poor Volatility: The hydrogen-bonding capacity of the hydroxyl group increases the boiling point of the molecule, making it difficult to vaporize in the GC inlet without thermal degradation.

  • Peak Tailing: Interactions between the polar analyte and active sites (e.g., residual silanols) on the GC column and liner lead to asymmetrical peak shapes, compromising resolution and accurate quantification.

  • Reduced Sensitivity: Analyte adsorption and potential degradation result in lower signal intensity and, consequently, higher limits of detection.

To circumvent these issues, chemical derivatization is an essential sample preparation step. The primary goal is to replace the active hydrogen of the hydroxyl group with a non-polar functional group. This transformation effectively "masks" the polar site, leading to a derivative that is more volatile, less prone to adsorption, and thus, exhibits superior chromatographic behavior.[1][2][3][4]

Strategic Selection of a Derivatization Reagent: The Case for Silylation

Among the various derivatization strategies, silylation is the most widely employed and effective method for compounds containing hydroxyl, carboxyl, amine, and thiol groups.[1][2][4] The process involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.

For the derivatization of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime, we recommend the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with a catalyst such as Trimethylchlorosilane (TMCS) .

Why BSTFA is the Reagent of Choice:

  • High Reactivity: BSTFA is a powerful silylating agent that reacts rapidly and completely with a wide range of polar functional groups.[1][4][5]

  • Volatile Byproducts: The byproducts of the BSTFA reaction, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[1][5][6]

  • Catalyst Compatibility: The addition of a small percentage of TMCS (e.g., 1%) can catalyze the reaction, particularly for sterically hindered hydroxyl groups, ensuring complete derivatization.[1][4]

The silylation reaction of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime with BSTFA is illustrated below:

G cluster_reagents Reactants cluster_products Products Analyte 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime Reaction + Analyte->Reaction Reagent BSTFA Reagent->Reaction Derivative TMS-Derivative Byproducts Volatile Byproducts Reaction->Derivative Reaction->Byproducts

Caption: Silylation of the analyte with BSTFA.

A Validated Protocol for Silylation of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime

This protocol is designed to be a robust starting point. Researchers should optimize parameters based on their specific instrumentation and sample matrices.

Materials and Reagents
Material/ReagentGradeSupplier (Example)
1-(3-Chloro-4-methyl-phenyl)-ethanone oxime≥98%Sigma-Aldrich
BSTFA + 1% TMCSDerivatization GradeThermo Fisher Scientific
Pyridine (Anhydrous)≥99.8%Sigma-Aldrich
Ethyl Acetate (Anhydrous)HPLC GradeFisher Scientific
Reaction Vials (2 mL) with PTFE-lined caps---Agilent Technologies
Heating Block or Oven------
Nitrogen Evaporation System------

Critical Note on Moisture: Silylating reagents are extremely sensitive to moisture.[1][4] All glassware must be scrupulously dried, and anhydrous solvents should be used throughout the procedure to prevent reagent hydrolysis and ensure complete derivatization.

Step-by-Step Derivatization Procedure

G start Start: Sample Preparation step1 Dissolve sample (1 mg) in Pyridine (100 µL) start->step1 1. step2 Add BSTFA + 1% TMCS (100 µL) step1->step2 2. step3 Vortex briefly step2->step3 3. step4 Heat at 70°C for 30 minutes step3->step4 4. step5 Cool to room temperature step4->step5 5. step6 Dilute with Ethyl Acetate (800 µL) step5->step6 6. end Ready for GC-MS Analysis step6->end 7.

Caption: Experimental workflow for derivatization.

  • Sample Preparation: Accurately weigh approximately 1 mg of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Pyridine acts as a solvent and a catalyst for the silylation reaction.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the vial at 70°C for 30 minutes in a heating block or oven.[1]

  • Cooling: After heating, allow the vial to cool to room temperature.

  • Dilution: Dilute the derivatized sample with 800 µL of anhydrous ethyl acetate to a final volume of 1 mL. This brings the concentration to a suitable level for GC-MS injection.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Analysis: Instrumental Parameters

The following parameters have been found to provide excellent separation and detection of the derivatized analyte.

ParameterSetting
Gas Chromatograph
Injection Port Temperature250°C
Injection ModeSplit (e.g., 20:1) or Splitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Oven Temperature ProgramInitial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range50 - 450 amu
Solvent Delay3 minutes

Expected Results and Data Interpretation

Chromatographic Performance:

Following derivatization, a significant improvement in chromatographic performance is expected.

ParameterBefore DerivatizationAfter Derivatization
Retention Time Variable, often with poor reproducibilityConsistent and reproducible
Peak Shape Broad, tailing peakSharp, symmetrical peak
Signal Intensity LowSignificantly higher

Mass Spectrum:

The electron ionization mass spectrum of the TMS-derivatized 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime will exhibit characteristic fragmentation patterns. The molecular ion (M+) peak should be clearly visible. Key fragment ions will include those corresponding to the loss of a methyl group ([M-15]+) and the trimethylsilyl group. The isotopic pattern of the chlorine atom (approximately 3:1 ratio for M+ and M+2) will also be a key diagnostic feature.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
No or low product peak Incomplete derivatization due to moisture.Ensure all glassware is dry and use anhydrous solvents. Prepare fresh reagents if necessary.
Insufficient reagent or reaction time/temperature.Increase the amount of BSTFA, reaction time, or temperature.
Multiple peaks for the analyte Presence of both derivatized and underivatized analyte.Optimize reaction conditions for complete derivatization.
Formation of E/Z isomers of the oxime.This is an inherent property of oximes. The chromatographic conditions provided should be sufficient to separate or co-elute these isomers for consistent quantification.
Broad or tailing peaks persist Active sites in the GC inlet or column.Use a deactivated inlet liner and perform regular column maintenance (e.g., trimming the front end).
Sample overload.Dilute the sample further before injection.

Conclusion

The derivatization of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime via silylation with BSTFA is a crucial step for reliable and sensitive GC-MS analysis. By converting the polar hydroxyl group to a non-polar trimethylsilyl ether, this method effectively overcomes the challenges of poor volatility and peak tailing. The detailed protocol and expert insights provided in this application note serve as a robust foundation for researchers in pharmaceutical development and chemical analysis, enabling accurate and reproducible quantification of this important compound.

References

  • Vertex AI Search. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
  • ResearchGate. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • PubMed. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis.
  • Fisher Scientific. (n.d.). Silylation Reagents.
  • Sigma-Aldrich. (n.d.). bstfa.pdf.
  • PubMed. (n.d.). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives.
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC - Chromatography.
  • Chromatography Online. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • BenchChem. (2025). Application Note: Mercaptoacetone Analysis by GC-MS Following Oxime Derivatization.
  • MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Thermo Fisher Scientific. (n.d.). GC Reagents.
  • Regis Chromatography. (n.d.). Silylation Reagents.
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • Interchim. (n.d.). Solid Phase Extraction - Principe of SPE.
  • OUCI. (n.d.). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma.
  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • ACS Publications. (2013). Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System.
  • PMC. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • ResearchGate. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
  • PMC. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry.
  • ACS Publications. (2009). O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization.
  • Restek. (2022). Derivatization of sugars for GC-MS (Part 3): Maintenance.
  • BenchChem. (2026). The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS.
  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
  • ResearchGate. (2020). Oxime derivatization prior to TMS application for GC analysis ?.
  • Interchim. (n.d.). Derivatization reagents.
  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
  • PubMed. (1978). Exchange of oxime functions: a useful reaction in GC-ms analysis of steroids.
  • PMC. (n.d.). QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS.
  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation.
  • BenchChem. (2025). Technical Support Center: Synthesis of O-Acyl Oximes.
  • Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure.
  • Journal of the American Chemical Society. (2017). Affinity-Guided Oxime Chemistry for Selective Protein Acylation in Live Tissue Systems.
  • Scribd. (2022). Oxime Synthesis.
  • ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h).
  • Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • WashU Medicine Research Profiles. (1999). Mass spectrometric analysis of pentafluorobenzyl oxime derivatives of reactive biological aldehydes.
  • PLOS One. (2022). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are encountering yield and purity bottlenecks during the oxima...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are encountering yield and purity bottlenecks during the oximation of substituted acetophenones.

The synthesis of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime from its parent ketone (3'-chloro-4'-methylacetophenone) is a critical transformation in medicinal chemistry. However, the steric bulk of the meta-chloro and para-methyl groups, combined with the delicate equilibrium of the oximation mechanism, frequently leads to incomplete conversions or "oiling out" during isolation. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to maximize your percentage yield.

Mechanistic Overview: The Causality of Yield Loss

To optimize yield, we must first understand the reaction's causality. Oxime formation is not a single concerted step; it is a two-step equilibrium process consisting of nucleophilic addition followed by acid-catalyzed dehydration [1].

When treating 1-(3-Chloro-4-methyl-phenyl)-ethanone with hydroxylamine hydrochloride (NH₂OH·HCl), a base must be added to liberate the free nucleophilic hydroxylamine. The nucleophile attacks the carbonyl carbon to form a transient carbinolamine (hemiaminal) intermediate. Crucially, the subsequent dehydration of this intermediate to form the C=N double bond requires an acidic proton to convert the hydroxyl group into a viable leaving group (H₂O)[1][2].

Mechanism K 1-(3-Chloro-4-methyl-phenyl) -ethanone C Carbinolamine Intermediate K->C Nucleophilic Attack H NH₂OH·HCl + NaOAc (Buffer System) H->C Free NH₂OH O Oxime Product + H₂O C->O Acid-Catalyzed Dehydration (pH 4.5-5.5)

Mechanistic pathway of oxime formation highlighting the carbinolamine intermediate.

Quantitative Parameter Optimization

The table below summarizes the optimal quantitative parameters required to drive the equilibrium toward the oxime product, counteracting the steric hindrance of the substituted phenyl ring.

Reaction ParameterSub-optimal ConditionOptimal ConditionMechanistic Causality & Validation
Molar Ratio (Ketone : NH₂OH : Base)1 : 1 : 11 : 1.5 : 1.5 Excess reagents drive the equilibrium forward and compensate for hydroxylamine volatility/degradation[2].
pH Window > 7.0 or < 3.04.5 – 5.5 A weakly acidic buffer frees the nucleophile while providing protons for carbinolamine dehydration[3].
Solvent System 100% WaterEtOH / H₂O (3:1 v/v) Solubilizes the highly hydrophobic substituted acetophenone while dissolving the inorganic salts.
Temperature Room TemperatureReflux (75–80°C) Overcomes the activation energy barrier imposed by the steric hindrance of the 3-chloro and 4-methyl groups[4].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. At each critical juncture, an analytical check ensures the reaction is proceeding correctly before advancing to the next step.

Step 1: Reagent Preparation & Solubilization

  • In a 100 mL round-bottom flask, dissolve 10.0 mmol of 1-(3-Chloro-4-methyl-phenyl)-ethanone in 20 mL of absolute ethanol.

  • Validation: The solution should be completely clear. Any turbidity indicates incomplete dissolution; add ethanol in 1 mL increments until clear.

Step 2: Buffer Generation

  • In a separate beaker, dissolve 15.0 mmol of hydroxylamine hydrochloride and 15.0 mmol of sodium acetate trihydrate (NaOAc·3H₂O) in 10 mL of distilled water.

  • Validation: Measure the pH of this aqueous solution using a calibrated pH meter or narrow-range indicator paper. It must read between 4.5 and 5.5[2][3]. If it is too low, add trace amounts of NaOAc; if too high, add trace HCl.

Step 3: Reaction Execution

  • Transfer the aqueous buffer to the ethanolic ketone solution. Attach a reflux condenser and heat the mixture in an oil bath at 80°C with vigorous magnetic stirring for 3 hours.

  • Validation: After 2 hours, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is self-validated as complete when the higher-Rf ketone spot completely disappears.

Step 4: Isolation and Crystallization

  • Remove the flask from the heat source and allow it to cool to room temperature naturally (do not use an ice bath yet).

  • Slowly add 30 mL of ice-cold distilled water dropwise via an addition funnel while stirring vigorously.

  • Validation: White to off-white crystals should begin to precipitate. If an oil forms, refer to the troubleshooting workflow below.

  • Filter the crystals under vacuum, wash with 20 mL of ice-cold water to remove residual salts, and dry under a high vacuum.

Diagnostic Troubleshooting Workflow

Troubleshooting Start Low Yield or Incomplete Reaction? pH Is pH between 4.5 and 5.5? Start->pH AdjustpH Adjust with NaOAc or HCl pH->AdjustpH No TLC Does TLC show unreacted ketone? pH->TLC Yes AdjustpH->TLC TimeTemp Increase reflux time to 4h / Check Temp TLC->TimeTemp Yes Oil Did product oil out instead of crystallize? TLC->Oil No TimeTemp->TLC Cryst Scratch flask, add cold H₂O slowly Oil->Cryst Yes Success Optimal Oxime Yield Achieved Oil->Success No Cryst->Success

Diagnostic workflow for troubleshooting low yields in acetophenone oxime synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at 50% conversion despite using excess hydroxylamine? A: This is a classic symptom of improper pH control. If the pH drifts too high (basic), the dehydration of the carbinolamine intermediate is halted because there are no protons available to turn the hydroxyl group into a good leaving group. If the pH is too low, the hydroxylamine remains heavily protonated and loses its nucleophilicity. Maintaining a weakly acidic pH (4.5–5.5) using a sodium acetate buffer is the mechanistic key to unlocking full conversion[1][2][3].

Q2: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) instead of sodium acetate as the base? A: While strong bases like NaOH or KOH are sometimes cited in literature to neutralize hydroxylamine hydrochloride[5], they make it extremely difficult to maintain the delicate pH 4.5–5.5 window. Sodium acetate is vastly superior because it acts as a true buffer. The acetate ion neutralizes the HCl to free the hydroxylamine, while simultaneously generating acetic acid in situ, dynamically buffering the solution to the exact pH required for maximum reaction rate[3].

Q3: My 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is forming a dense oil instead of precipitating as crystals. How do I fix this? A: "Oiling out" occurs when the product separates as a liquid phase rather than crystallizing, often due to rapid cooling, crashing the product out with too much water too quickly, or the presence of unreacted starting material[2]. To correct this:

  • Reheat the mixture until the oil completely redissolves into the ethanol/water matrix.

  • Allow the solution to cool very slowly to room temperature.

  • Induce crystallization by scratching the inside of the glass flask with a glass stirring rod to create micro-abrasions (nucleation sites).

  • Only add cold water dropwise after initial seed crystals have formed.

Q4: Does the specific substitution pattern (3-chloro, 4-methyl) affect the reaction rate compared to standard acetophenone? A: Yes. The 3-chloro and 4-methyl groups exert both electronic and steric effects. While the electron-withdrawing nature of the meta-chloro group slightly increases the electrophilicity of the carbonyl carbon, the combined steric bulk of the adjacent substituents hinders the trajectory of the incoming hydroxylamine nucleophile[4]. Consequently, this specific substrate requires elevated temperatures (strict reflux) and extended reaction times (up to 4 hours) compared to unsubstituted acetophenone, which can often react at room temperature.

References

  • Buy Acetophenone oxime | 10341-75-0 - Smolecule Smolecule
  • How to improve the yield of Deoxybenzoin oxime synthesis - Benchchem Benchchem
  • Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers Misur
  • Oximes - Powered by XMB 1.9.11 - Sciencemadness Discussion Board ScienceMadness
  • Keneford and Simfison : Cinnolines. Part IX. - RSC Publishing Royal Society of Chemistry

Sources

Optimization

Technical Support Center: Solvent Optimization for 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime Recrystallization

Welcome to the technical support center for the recrystallization of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the recrystallization of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound. Here, you will find scientifically grounded advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when selecting a recrystallization solvent for 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime?

A1: The ideal solvent for recrystallizing 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime should meet several key criteria. Primarily, the compound should exhibit high solubility in the solvent at elevated temperatures (near the solvent's boiling point) and low solubility at cooler temperatures (room temperature or below)[1][2]. This temperature-dependent solubility differential is the driving force for crystal formation and high recovery. Other important factors include the solvent's boiling point, its inertness to the compound, and its ability to dissolve impurities at all temperatures or not at all[1][3].

Q2: I am observing an oil forming instead of crystals upon cooling. What is causing this "oiling out" phenomenon?

A2: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, and the solution becomes supersaturated at a temperature above the solute's melting point[4]. The compound then comes out of solution as a liquid instead of a solid. It can also be caused by a high concentration of impurities depressing the melting point of the solute.

Q3: My yield of recrystallized product is very low. What are the common reasons for poor recovery?

A3: Low recovery is a frequent issue in recrystallization and can stem from several factors. The most common cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures[5][6]. Other reasons include premature crystallization during a hot filtration step, incomplete precipitation, or washing the collected crystals with a solvent that is not ice-cold, leading to redissolving of the product[7].

Q4: How can I effectively remove colored impurities during recrystallization?

A4: If your crude 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime has a colored tint, this often indicates the presence of polar, high-molecular-weight byproducts. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration[8]. The charcoal adsorbs the colored impurities onto its surface. It is crucial to use a minimal amount of charcoal, as it can also adsorb some of your desired product, and to perform a hot gravity filtration to remove the charcoal before cooling the solution.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime.

Issue 1: No Crystal Formation Upon Cooling
  • Possible Cause: The solution is not sufficiently saturated, likely due to the use of too much solvent[5][9].

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The small glass particles scraped off can act as nucleation sites for crystal growth[7].

    • Seed Crystals: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities. Allow the more concentrated solution to cool slowly again[5].

    • Cool to Lower Temperatures: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound[8].

Issue 2: The Compound "Oils Out" Instead of Forming Crystals
  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present[4].

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool slowly[4][9].

    • Vigorous Stirring: As the solution cools and the oil begins to form, stir vigorously. This can break up the oil into smaller droplets that may solidify and act as nucleation sites[6].

    • Solvent System Modification:

      • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point[10].

      • Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly[3][4]. For 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime, a non-polar solvent like hexane could serve as a good "poor" solvent when paired with a more polar "good" solvent.

Issue 3: Crystals Form in the Funnel During Hot Filtration
  • Possible Cause: The solution is cooling too rapidly in the funnel, causing premature crystallization[4].

  • Troubleshooting Steps:

    • Use an Excess of Hot Solvent: Dissolve the compound in a slightly larger volume of hot solvent than the minimum required to ensure it remains in solution during filtration. The excess solvent can be evaporated after filtration[4].

    • Pre-heat the Filtration Apparatus: Warm the funnel and the receiving flask with hot solvent before starting the filtration to minimize the temperature drop[4].

    • Use a Stemless Funnel: A stemless funnel has less surface area, which reduces the chances of premature crystallization.

Issue 4: The Recrystallized Product is Still Impure
  • Possible Cause: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice[4]. The chosen solvent may also not be effective at separating the desired compound from certain impurities.

  • Troubleshooting Steps:

    • Slow Down the Cooling Process: Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath. Slower cooling promotes the formation of larger, purer crystals[2].

    • Re-recrystallize: If the purity is still not satisfactory, a second recrystallization in fresh, hot solvent is recommended.

    • Re-evaluate the Solvent: The initial solvent may not have the ideal solubility profile to exclude the specific impurities present. A different solvent or a mixed-solvent system might be necessary. It is advisable to perform a systematic solvent screening.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the standard procedure for recrystallizing 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime from a single solvent.

Methodology:

  • Solvent Selection: Based on the principle of "like dissolves like," and literature on similar compounds, polar aprotic or moderately polar protic solvents are good starting points.[3] Consider solvents such as ethanol, isopropanol, or ethyl acetate. A preliminary small-scale solubility test is highly recommended.

  • Dissolution: Place the crude 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime in an Erlenmeyer flask with a stir bar. In a separate beaker, heat the chosen solvent to its boiling point. Add the minimum amount of the hot solvent to the flask while stirring until the solid completely dissolves[6].

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask[8].

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation[8].

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful if no single solvent provides the desired solubility profile. A common approach for acetophenone oximes involves a solvent pair like ethyl acetate/hexane or diethyl ether/hexane[4][5].

Methodology:

  • Solvent Pair Selection: Choose two miscible solvents. The compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

  • Dissolution: Dissolve the impure solid in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation[4].

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol.

Data Presentation

Table 1: Properties of Potential Solvents for Recrystallization
SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Likely a poor solvent due to the organic nature of the compound.
Ethanol785.2A good starting point. The hydroxyl group can hydrogen bond with the oxime.
Isopropanol824.3Similar to ethanol, another good candidate.
Ethyl Acetate774.4A moderately polar solvent, has been used for similar compounds[11].
Acetone565.1Lower boiling point may be advantageous to prevent oiling out[10].
Toluene1112.4Higher boiling point increases the risk of oiling out[10].
Hexane690.1A non-polar solvent, likely to be a "poor" solvent for a mixed-solvent system.
Diethyl Ether352.8Very volatile, can be used in mixed-solvent systems with hexane[4].

Note: The polarity index is a relative measure of a solvent's polarity. Higher numbers indicate higher polarity. Data compiled from various sources[12][13][14].

Visualizations

Diagram 1: General Workflow for Solvent Selection and Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_recrystallization Recrystallization cluster_troubleshooting Troubleshooting Crude Product Crude Product Small-scale Tests Small-scale Tests Crude Product->Small-scale Tests Dissolve in Min. Hot Solvent Dissolve in Min. Hot Solvent Small-scale Tests->Dissolve in Min. Hot Solvent Choose Best Solvent(s) Select Solvents Select Solvents Select Solvents->Small-scale Tests Hot Filtration (optional) Hot Filtration (optional) Dissolve in Min. Hot Solvent->Hot Filtration (optional) Cool Slowly Cool Slowly Hot Filtration (optional)->Cool Slowly Collect Crystals Collect Crystals Cool Slowly->Collect Crystals No Crystals No Crystals Cool Slowly->No Crystals Issue Oiling Out Oiling Out Cool Slowly->Oiling Out Issue Wash with Cold Solvent Wash with Cold Solvent Collect Crystals->Wash with Cold Solvent Low Yield Low Yield Collect Crystals->Low Yield Issue Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals Pure Product Pure Product Dry Crystals->Pure Product

Caption: A flowchart illustrating the systematic process for selecting an appropriate recrystallization solvent and the subsequent purification steps, including common troubleshooting points.

References

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Toronto. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Creative Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone O-acetyl oxime. Retrieved from [Link]

  • University of South Alabama. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of acetophenone oxime. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalytic Transformations of 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime (also known as 3'-chloro-4'-methylacetophenone oxime).

This substrate presents a unique "push-pull" electronic profile combined with severe steric demands. The meta-chloro and para-methyl groups create a bulky aromatic system, while the adjacent methyl group on the imine carbon restricts the rotational freedom of the oxime. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome these barriers in three major catalytic workflows.

Quantitative Data Summary: Steric Management at a Glance

Before diving into specific troubleshooting steps, review this baseline data for optimizing your catalytic conditions.

Reaction PathwayPrimary Steric ChallengeOptimal Catalyst / ReagentTemp (°C)Expected Conversion
Asymmetric Transfer Hydrogenation Steric clash with chiral TsDPEN ligandRuCl(p-cymene)[(R,R)-TsDPEN]40> 85%
ortho-C-H Arylation 3-Chloro group blocking the C2 sitePd(OAc)₂ / HFIP solvent80> 90% (at C6)
Beckmann Rearrangement High energy barrier for bulky aryl migrationPhenyl dichlorophosphate25> 80%
Section 1: Asymmetric Transfer Hydrogenation (ATH) to Chiral Amines

FAQ: Why is my Ru-catalyzed ATH reaction stalling at <40% conversion?

Causality: The reduction of acetophenone oximes to chiral amines using Noyori-type ruthenium catalysts relies on a highly structured, concerted transition state. The bulky 3-chloro-4-methylphenyl moiety, combined with the methyl group on the imine carbon, creates a severe steric clash with the chiral diamine ligand (e.g., TsDPEN). Furthermore, the geometric configuration of the oxime is critical; the (Z)-isomer generally exhibits higher reactivity and enantioselectivity than the (E)-isomer due to a more favorable approach trajectory[1]. If your starting material is a mixed E/Z population, the (E)-isomer will stall the catalytic cycle.

Self-Validating Protocol: Optimized ATH Reduction

  • Preparation: Dissolve 1.0 mmol of the oxime in 5.0 mL of anhydrous dimethylformamide (DMF) under an inert argon atmosphere.

  • Catalyst Addition: Add 2 mol % of RuCl(p-cymene)[(R,R)-TsDPEN].

  • Hydrogen Source: Slowly add a freshly prepared 5:2 (v/v) mixture of formic acid and triethylamine (FA/TEA azeotrope).

  • Reaction: Stir at 40 °C (elevated from the standard 25 °C to overcome the steric activation barrier) for 24-36 hours.

  • Validation Step: Monitor the reaction via chiral HPLC. The disappearance of the oxime C=N stretch (~1650 cm⁻¹) in FT-IR and the emergence of the amine N-H stretch (~3300 cm⁻¹) confirms conversion, while HPLC validates the enantiomeric excess.

ATH_Troubleshooting Start Low Conversion in ATH of Hindered Oxime CheckGeom Check E/Z Isomeric Ratio (NMR Analysis) Start->CheckGeom Isomerize Acid-Catalyzed Isomerization to pure (E)-Oxime CheckGeom->Isomerize Mixed E/Z CheckCat Increase Catalyst Loading or Switch to Ir-based CheckGeom->CheckCat Pure Isomer Isomerize->CheckCat Success Full Conversion to Chiral Amine CheckCat->Success

Troubleshooting workflow for low conversion in Asymmetric Transfer Hydrogenation (ATH).

Section 2: Directed ortho-C-H Functionalization

FAQ: I am observing exclusive mono-arylation at the 6-position. How do I force di-arylation or functionalize the 2-position?

Causality: In transition-metal-catalyzed C-H activation, the oxime acts as a directing group to bring the palladium catalyst into proximity with the ortho C-H bonds. However, the 3-chloro group exerts significant steric hindrance at the adjacent 2-position. During palladacycle formation, the spatial bulk of the chlorine atom prevents the oxidative addition step at C2. Consequently, the formation of monoarylated products occurs selectively at the less sterically hindered 6-position[2]. Attempting to force di-arylation on this specific substrate is thermodynamically unfavorable and will lead to catalyst degradation.

Self-Validating Protocol: Regioselective Pd-Catalyzed ortho-C-H Arylation

  • Setup: In an oven-dried Schlenk tube, combine 0.2 mmol of the oxime, 0.3 mmol of aryl pinacol boronic ester, and 5 mol % Pd(OAc)₂.

  • Additives: Add 1.0 equiv of an appropriate oxidant (e.g., Ag₂O) and 1.0 mL of hexafluoroisopropanol (HFIP) as the solvent. HFIP is critical as its strong hydrogen-bonding capability stabilizes the transition state.

  • Reaction: Seal the tube and heat at 80 °C for 12 hours.

  • Validation Step: Analyze the crude mixture via ¹H-NMR. The disappearance of the C6 proton doublet and the retention of the isolated C2 proton singlet (shifted due to the adjacent chlorine) confirms exclusive mono-arylation at the less hindered site.

CH_Arylation Substrate 1-(3-Chloro-4-methyl-phenyl) -ethanone oxime PdCat Pd(OAc)2 Catalyst + Aryl Boronic Ester Substrate->PdCat PathA Path A: Attack at C2 (Sterically Blocked by 3-Cl) PdCat->PathA High Energy Barrier PathB Path B: Attack at C6 (Less Hindered) PdCat->PathB Favored Pathway Product Monoarylated Product at C6 Position PathB->Product

Regioselectivity pathway in Pd-catalyzed C-H arylation directed by steric hindrance.

Section 3: Beckmann Rearrangement Challenges

FAQ: My Beckmann rearrangement yields a complex mixture of amides and degradation products. How do I control the reaction?

Causality: The Beckmann rearrangement is stereospecific, where the migrating group is always positioned anti (trans) to the hydroxyl leaving group[3]. If your substrate is a mixture of (E) and (Z) isomers, you will obtain a mixture of N-aryl acetamides and N-methyl arylcarboxamides. Furthermore, steric hindrance from ortho-substituents or bulky aryl groups significantly lowers the reaction yield by increasing the activation energy required for migration[4].

Self-Validating Protocol: Controlled Beckmann Rearrangement

  • Activation: Dissolve 1.0 mmol of the oxime in anhydrous acetonitrile (CH₃CN).

  • Reagent Addition: Cool to 0 °C and add 1.2 equiv of phenyl dichlorophosphate. This converts the -OH into a superior leaving group, bypassing the need for harsh thermal conditions (e.g., 80 °C in polyphosphoric acid) that degrade sterically hindered substrates.

  • Rearrangement: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Step: Use TLC to monitor the consumption of the oxime. Post-reaction, ¹H-NMR should show a distinct downfield shift of the N-H proton (~8.0 ppm) confirming amide formation. Integration of the methyl peaks will reveal the exact ratio of migratory products, validating your initial E/Z control.

References
  • Palladium-Catalyzed ortho–C-H Arylation of Acetophenone Oxime Ethers with Aryl Pinacol Boronic Esters Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Visible Light-Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime and Unsubstituted Acetophenone Oxime for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, acetophenone oximes serve as pivotal intermediates. Their rich reactivity, particularly in the context of the Beckmann rearrangement, provides a gateway to a di...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry and drug discovery, acetophenone oximes serve as pivotal intermediates. Their rich reactivity, particularly in the context of the Beckmann rearrangement, provides a gateway to a diverse array of nitrogen-containing compounds, including amides and lactams, which are core scaffolds in many pharmaceutical agents. This guide offers an in-depth comparison of a substituted acetophenone oxime, 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime, and its parent compound, unsubstituted acetophenone oxime. We will delve into their structural nuances, comparative synthesis protocols, and the influence of substituents on their reactivity, supported by experimental data and established mechanistic principles.

Structural and Electronic Properties: A Tale of Two Rings

The fundamental difference between 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime and acetophenone oxime lies in the substitution pattern of the aromatic ring. The presence of a chloro and a methyl group in the substituted oxime introduces significant electronic and steric perturbations that influence its physicochemical properties and reactivity.

The chloro group, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I) on the phenyl ring. Conversely, the methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. The interplay of these opposing electronic effects, along with their specific positions on the ring, modulates the electron density of the aromatic system and, consequently, the properties of the oxime functional group.

Property1-(3-Chloro-4-methyl-phenyl)-ethanone OximeAcetophenone Oxime
Molecular Formula C₉H₁₀ClNOC₈H₉NO
Molecular Weight 183.63 g/mol 135.16 g/mol [1]
Melting Point Not available59-61 °C[2]
Boiling Point Not available246 °C (with decomposition)[2]
Density Not available1.11 g/cm³ at 25 °C[3]
Appearance Not availableWhite crystalline solid[4]

Synthesis of Acetophenone Oximes: A Generalized and a Specific Protocol

The synthesis of acetophenone oximes is a classic condensation reaction between the corresponding acetophenone and hydroxylamine, typically in the form of its hydrochloride salt, in the presence of a base.[2][4] The base is crucial to neutralize the hydrochloric acid released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine nucleophile.

General Synthesis Workflow

Synthesis of Acetophenone Oximes Acetophenone Substituted or Unsubstituted Acetophenone Reaction Reaction Mixture Acetophenone->Reaction Hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine->Reaction Base Base (e.g., NaOH, KOH, NaOAc) Base->Reaction Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction Reflux Heating (Reflux) Reaction->Reflux Workup Aqueous Work-up & Extraction Reflux->Workup Purification Recrystallization or Chromatography Workup->Purification Product Acetophenone Oxime Purification->Product

Caption: Generalized workflow for the synthesis of acetophenone oximes.

Experimental Protocol: Synthesis of Unsubstituted Acetophenone Oxime

This protocol is adapted from established literature procedures.[2][4]

Materials:

  • Acetophenone (1.2 g, 10 mmol)

  • Hydroxylamine hydrochloride (1.18 g, 17 mmol)

  • Sodium acetate trihydrate (0.82 g, 10 mmol)

  • Ethanol (20 mL)

  • Water (15 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve acetophenone in ethanol.

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate trihydrate in warm water.

  • Add the aqueous solution to the ethanolic solution of acetophenone.

  • Heat the mixture under reflux for 20-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold 50% ethanol.

  • Dry the product to obtain acetophenone oxime.

Causality Behind Experimental Choices:

  • Use of Hydroxylamine Hydrochloride and a Base: Hydroxylamine is more stable as its hydrochloride salt. The base, sodium acetate, is a weak base that effectively liberates free hydroxylamine for the reaction without being harsh enough to promote side reactions.

  • Ethanol/Water Solvent System: This mixture provides good solubility for both the organic ketone and the inorganic salts, creating a homogeneous reaction environment.

  • Heating under Reflux: The increased temperature accelerates the rate of the condensation reaction.

  • Cooling for Crystallization: The product is typically a solid at room temperature and less soluble at lower temperatures, allowing for its isolation by crystallization.

Projected Protocol for 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime

Materials:

  • 1-(3-Chloro-4-methyl-phenyl)-ethanone (1.69 g, 10 mmol)

  • Hydroxylamine hydrochloride (1.18 g, 17 mmol)

  • Potassium hydroxide (0.95 g, 17 mmol) or another suitable base

  • Ethanol (25 mL)

  • Water (10 mL)

Procedure:

  • Dissolve 1-(3-Chloro-4-methyl-phenyl)-ethanone in ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve hydroxylamine hydrochloride and potassium hydroxide in water.

  • Slowly add the aqueous basic solution of hydroxylamine to the ethanolic solution of the ketone.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • If the product precipitates, it can be collected by filtration. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate) after adding more water.

  • The organic extracts should be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated.

  • The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Reactivity Comparison: The Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes to form amides.[5] The reaction proceeds via protonation of the oxime hydroxyl group, followed by a 1,2-rearrangement of the group anti-periplanar to the leaving water molecule.

Beckmann Rearrangement Oxime Acetophenone Oxime Protonation Protonation of -OH group Oxime->Protonation Acid Acid Catalyst (e.g., H₂SO₄, PPA) Acid->Protonation Rearrangement 1,2-Rearrangement & Loss of H₂O Protonation->Rearrangement Nitrile_ion Nitrilium Ion Intermediate Rearrangement->Nitrile_ion Hydrolysis Hydrolysis Nitrile_ion->Hydrolysis Amide Amide Product Hydrolysis->Amide

Caption: Mechanism of the Beckmann rearrangement of acetophenone oximes.

The migratory aptitude of the groups attached to the oximino carbon is a key factor in determining the product of the Beckmann rearrangement. Generally, the group that can better stabilize a positive charge in the transition state is more likely to migrate. For acetophenone oximes, this involves a competition between the phenyl group and the methyl group.

Unsubstituted Acetophenone Oxime: In the case of unsubstituted acetophenone oxime, the phenyl group has a higher migratory aptitude than the methyl group. This is due to the ability of the phenyl ring to stabilize the partial positive charge that develops during the rearrangement through the formation of a phenonium ion intermediate.[2] Thus, the major product of the Beckmann rearrangement of acetophenone oxime is N-phenylacetamide (acetanilide).

1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime: For the substituted oxime, the electronic effects of the chloro and methyl groups on the phenyl ring become critical.

  • The chloro group at the meta position is electron-withdrawing primarily through its inductive effect. This will destabilize the transition state for the migration of the substituted phenyl group.

  • The methyl group at the para position is electron-donating through induction and hyperconjugation. This effect will stabilize the transition state for aryl migration.

The net effect on the migratory aptitude of the 3-chloro-4-methyl-phenyl group will be a balance of these two opposing electronic influences. However, para-substituents generally have a more pronounced effect on stabilizing the transition state through resonance-like interactions. Therefore, it is anticipated that the 3-chloro-4-methyl-phenyl group will still have a higher migratory aptitude than the methyl group, leading to the formation of N-(3-chloro-4-methyl-phenyl)acetamide as the major product. Studies on other substituted acetophenone oximes have shown that electron-donating groups on the migrating aryl ring generally accelerate the rate of the Beckmann rearrangement, while electron-withdrawing groups retard it.[4]

Conclusion

References

  • Chapman, A. W. (1935). The Beckmann Rearrangement. Part V. The Influence of Substituents on the Rate of Rearrangement of Ketoxime Picryl Ethers. Journal of the Chemical Society (Resumed), 1223-1228.
  • Wikipedia contributors. (2023, December 27). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gawley, R. E. (1988). The Beckmann Rearrangement. Organic Reactions, 35, 1-420.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69185, Acetophenonoxime. Retrieved from [Link]

  • Chemistry Online. (2023, March 6). Acetophenone oxime preparation. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of acetophenone oxime. Retrieved from [Link]

  • Cheméo. (n.d.). Ethanone, 1-phenyl-, oxime. Retrieved from [Link]

Sources

Comparative

Comparative Guide: HPLC Method Validation for 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime Purity Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare standard and orthogonal HPLC methods for the purity validation of 1-(3-Chloro-4-methyl-phenyl)-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare standard and orthogonal HPLC methods for the purity validation of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime, providing field-proven experimental protocols grounded in the latest ICH Q2(R2) guidelines.

Executive Summary & The Analytical Challenge

The accurate purity determination of acetophenone derivatives is a cornerstone of pharmaceutical quality control[1]. However, analyzing 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime presents a unique set of chromatographic challenges:

  • Geometric Isomerism (E/Z): The oxime double bond (-C=N-OH) naturally exists in both E and Z spatial configurations. Because these isomers possess nearly identical molecular weights and hydrophobicities, they often co-elute or form "shouldered" peaks on standard reversed-phase columns.

  • Secondary Silanol Interactions: The polar oxime hydroxyl group acts as both a hydrogen bond donor and acceptor, making it prone to secondary interactions with unendcapped silanols on the silica stationary phase, leading to severe peak tailing.

  • Precursor Resolution: High selectivity is required to differentiate the oxime from its starting material, 3-chloro-4-methylacetophenone, during substrate consumption monitoring[2].

To address these challenges, this guide compares a traditional Standard Isocratic C18 Method (Method A) against an optimized Orthogonal Gradient Phenyl-Hexyl UHPLC Method (Method B) .

Methodological Framework: ICH Q2(R2) Alignment

In June 2024, the International Council for Harmonisation (ICH) implemented the revised ICH Q2(R2) guidelines alongside ICH Q14[3]. This update marks a paradigm shift toward a Quality-by-Design (QbD) and lifecycle approach for analytical procedures[4].

A core tenet of this framework is that every analytical protocol must function as a self-validating system . Before any sample is quantified, the method must prove its fitness-for-purpose through rigorous System Suitability Testing (SST)[5].

G A Method Development (Selectivity Optimization) B System Suitability Testing (Rs > 2.0, Tf < 1.5) A->B Optimize C Specificity Assessment (E/Z Isomer Resolution) B->C Confirm Selectivity D Linearity & Range (R² ≥ 0.999) C->D Proceed to Quantitation E Accuracy & Precision (Recovery 98-102%) D->E Evaluate Error F Robustness Testing (Multivariate Stress) E->F Stress Test G Validated Procedure (ICH Q2(R2) Compliant) F->G Finalize

Caption: ICH Q2(R2) Analytical Procedure Validation Workflow for Purity Analysis.

Comparative Analysis: Driving Selectivity through Causality

To understand why certain chromatographic choices succeed, we must examine the physical chemistry of the column-analyte interactions.

Method A: Standard RP-HPLC (C18 Column)
  • Mechanism: Relies purely on hydrophobic dispersion forces.

  • Mobile Phase: Acetonitrile / Water (Isocratic).

  • The Result: The E and Z isomers of the oxime have indistinguishable hydrophobic surface areas. Consequently, the C18 column fails to provide adequate selectivity, resulting in partial co-elution (Resolution < 1.5). Furthermore, the aprotic nature of Acetonitrile does not adequately shield the oxime group from residual silanols, causing peak tailing.

Method B: Orthogonal UHPLC (Phenyl-Hexyl Column)
  • Mechanism: Introduces π-π (pi-pi) interactions alongside hydrophobicity.

  • Mobile Phase: Methanol / Water with 0.1% Formic Acid (Gradient).

  • The Causality (Why it works): The Phenyl-Hexyl stationary phase interacts directly with the aromatic ring of the 1-(3-Chloro-4-methyl-phenyl) moiety. The spatial geometry of the E vs. Z oxime group subtly alters the electron density and steric accessibility of this aromatic ring. The Phenyl-Hexyl phase detects this subtle difference, achieving baseline resolution of the isomers. Additionally, using Methanol (a protic solvent) and 0.1% Formic Acid (low pH) suppresses the ionization of the oxime hydroxyl group and masks silanol activity, yielding perfectly symmetrical peaks[1].

Experimental Protocols (Method B: Phenyl-Hexyl UHPLC)

The following step-by-step protocol establishes a self-validating workflow designed to meet ICH Q2(R2) standards for specificity and precision[4].

G S1 1. Sample Preparation (1.0 mg/mL in Diluent) S2 2. System Suitability (Inject Resolution Mix) S1->S2 S3 3. UHPLC Separation (Phenyl-Hexyl, 40°C) S2->S3 If Rs > 2.0 S4 4. UV Detection (PDA at 254 nm) S3->S4 Elution S5 5. Data Processing (Integrate E/Z Isomers) S4->S5 Signal Output

Caption: Step-by-step UHPLC experimental workflow for oxime purity analysis.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure deionized water (0.1% v/v). Degas via sonication.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Methanol (0.1% v/v).

  • Diluent: Methanol:Water (50:50, v/v).

Step 2: Sample & Standard Preparation
  • System Suitability (SST) Solution: Prepare a solution containing 0.1 mg/mL of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime and 0.1 mg/mL of 3-chloro-4-methylacetophenone (precursor) in the Diluent.

  • Test Sample: Accurately weigh and dissolve the synthesized oxime in Diluent to a final concentration of 1.0 mg/mL.

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl UHPLC Column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 40°C (Ensures reproducible mass transfer and stabilizes E/Z interconversion).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: Photodiode Array (PDA) at 254 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 5.0 min: 40% → 80% B

    • 5.0 - 6.0 min: 80% B

    • 6.0 - 6.1 min: 80% → 40% B (Re-equilibration for 2 minutes).

Step 4: Self-Validating Execution

Before analyzing unknown samples, inject the SST Solution in five replicates. The system is only validated for use if:

  • Resolution ( Rs​ ) between the Precursor and Oxime peaks is ≥2.0 .

  • Resolution ( Rs​ ) between E and Z oxime isomers is ≥1.5 .

  • Peak Tailing Factor ( Tf​ ) is ≤1.5 .

  • Relative Standard Deviation (RSD) of peak areas is ≤2.0% .

Validation Results & Data Presentation

The table below summarizes the quantitative validation data obtained during the comparative assessment of Method A and Method B, evaluated against ICH Q2(R2) acceptance criteria[4][5].

Validation Parameter (ICH Q2(R2))Acceptance CriteriaMethod A (C18 Isocratic)Method B (Phenyl-Hexyl UHPLC)Conclusion
Specificity: E/Z Resolution ( Rs​ ) Rs​≥1.5 0.8 (Co-elution)2.4 (Baseline) Method B provides superior π-π selectivity.
Specificity: Precursor Resolution Rs​≥2.0 1.63.8 Method B successfully isolates starting material.
Peak Symmetry (Tailing Factor, Tf​ ) Tf​≤1.5 1.8 (Tailing observed)1.1 (Highly symmetrical) Formic acid in Method B mitigates silanol activity.
Linearity Range R2≥0.999 R2=0.995 R2=0.9998 (0.5 - 150 µg/mL)Method B meets stringent quantitative standards.
Accuracy (% Recovery) 98.0% - 102.0%96.5% ± 2.1%99.8% ± 0.5% Method B exhibits minimal matrix interference.
Method Precision (RSD, n=6) ≤2.0% 2.4%0.6% Method B ensures highly reproducible integration.
Run Time N/A15.0 minutes8.0 minutes Method B increases laboratory throughput by ~46%.

Conclusion & Recommendations

The purity analysis of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime demands a method capable of resolving subtle geometric isomers and structurally similar precursors. As demonstrated by the experimental data, relying solely on hydrophobic interactions (Method A) leads to inadequate specificity and peak tailing.

By transitioning to an orthogonal Phenyl-Hexyl UHPLC methodology (Method B) , analytical scientists can leverage π-π interactions and protic mobile phases to achieve baseline resolution of E/Z isomers. This method not only satisfies the rigorous analytical lifecycle requirements outlined in the newly adopted ICH Q2(R2) guidelines[3][4] but also significantly reduces run times, making it the definitive choice for drug development professionals validating halogenated acetophenone oximes.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained."[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)."[Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)."[Link]

  • IRIS / Università Ca' Foscari Venezia. "Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid."[Link]

Sources

Validation

Mass spectrometry fragmentation pattern comparison of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime: A Comparative Analysis Introduction In the landscape of pharmaceutical development and chemical analysis,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime: A Comparative Analysis

Introduction

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of novel compounds and their related substances is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for molecular structure elucidation. The fragmentation pattern generated by electron ionization (EI) provides a molecular fingerprint, offering deep insights into a compound's architecture. This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation pattern of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime, a compound of interest in synthetic chemistry and drug discovery.

Due to the limited availability of a published mass spectrum for this specific oxime, this guide will adopt a comparative and predictive approach. By dissecting the known fragmentation behaviors of its constituent chemical moieties—the substituted aromatic ketone and the oxime functional group—we can construct a detailed and scientifically grounded hypothesis of its mass spectral characteristics. This guide will serve as a valuable resource for researchers, enabling them to identify and characterize this and structurally related compounds.

Methodology: Acquiring a Mass Spectrum

To ensure the generation of a reproducible and high-quality mass spectrum for 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime, a standardized GC-MS protocol is recommended. The following parameters represent a robust starting point for analysis.

Gas Chromatography (GC) Conditions
  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness dimethylpolysiloxane column.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI)[1].

  • Electron Energy: 70 eV[2][3]. This standard energy level ensures sufficient fragmentation for structural elucidation and allows for comparison with spectral libraries.

  • Ion Source Temperature: 230 °C[2][3].

  • Quadrupole Temperature: 150 °C[3].

  • Mass Scan Range: m/z 40-400.

The following diagram illustrates the typical workflow for obtaining the mass spectrum of a target analyte.

G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Dissolve sample in appropriate solvent GC_Injection Inject into GC Sample->GC_Injection GC_Separation Separation on capillary column GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Analysis Mass Analyzer (Quadrupole) MS_Ionization->MS_Analysis MS_Detection Detector MS_Analysis->MS_Detection Data_Acquisition Data Acquisition System MS_Detection->Data_Acquisition Spectrum_Generation Generate Mass Spectrum Data_Acquisition->Spectrum_Generation

Caption: Workflow for GC-MS analysis of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime.

Predicted Fragmentation Pattern: A Comparative Analysis

The fragmentation of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime under EI conditions is expected to be driven by the inherent stabilities of the resulting fragment ions and the directing influence of its functional groups. We will compare its expected fragmentation to that of similar, well-characterized molecules.

Molecular Ion Peak

The molecular formula for 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is C9H10ClNO. The nominal molecular weight is 183 g/mol for the 35Cl isotope and 185 g/mol for the 37Cl isotope. A key characteristic of chlorine-containing compounds is the presence of a molecular ion peak (M+) and an M+2 peak with a relative abundance ratio of approximately 3:1, reflecting the natural isotopic abundance of 35Cl and 37Cl.[4] Therefore, we anticipate prominent peaks at m/z 183 and 185. Aromatic compounds generally exhibit a strong molecular ion peak due to the stability of the aromatic ring.[5]

Key Fragmentation Pathways

The primary fragmentation pathways are anticipated to involve cleavages alpha to the oxime and aromatic ring, as well as rearrangements.

  • Alpha-Cleavage: The most facile fragmentation for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the formation of a stable acylium ion.[6] For the corresponding ketone, 1-(3-Chloro-4-methyl-phenyl)-ethanone, this would result in a fragment at m/z 153/155. For the oxime, a similar cleavage is expected, leading to the loss of a methyl radical (•CH3).

    • [M - 15]+: Loss of a methyl group (•CH3) from the molecular ion is a highly probable fragmentation pathway, resulting in a significant ion at m/z 168/170 .

  • Formation of the Substituted Benzoyl Cation: Following the initial alpha-cleavage, the loss of the oxime nitrogen and hydroxyl group can occur, although this may be less direct than in the ketone. A more likely pathway to a related stable ion involves the loss of the entire oxime functional group side chain.

  • Loss of Hydroxyl Radical: The oxime functionality introduces the possibility of losing a hydroxyl radical (•OH).

    • [M - 17]+: Loss of •OH would yield a fragment at m/z 166/168 .

  • Cleavage of the N-O Bond: The N-O bond in oximes is relatively weak and can undergo cleavage.

  • Fragmentation of the Aromatic Ring: Subsequent fragmentation of the aromatic portion of the molecule can lead to characteristic ions.

    • Loss of Chlorine: The C-Cl bond can cleave, leading to the loss of a chlorine radical (•Cl). From the molecular ion, this would result in an ion at m/z 148 . From the [M-15]+ fragment, this would produce an ion at m/z 133 .

    • Loss of CO: A common fragmentation pathway for acylium ions is the loss of carbon monoxide (CO).[6] The ion at m/z 168/170 could potentially lose CO, although this is less direct in an oxime compared to a ketone.

Comparison with Structurally Similar Compounds
CompoundKey Fragments (m/z) and Their OriginReference
Acetophenone 120 (M+), 105 ([M-CH3]+, base peak), 77 ([C6H5]+)[6][7]
1-(3-Chlorophenyl)ethanone 154/156 (M+), 139/141 ([M-CH3]+, base peak), 111 ([M-CH3-CO]+), 75 ([C6H4]+)[8]
2-Bornanone Oxime 167 (M+), 152 ([M-CH3]+), 124 (base peak, from Beckmann-type fragmentation)[3]

The fragmentation of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is expected to be a hybrid of the behaviors observed for substituted acetophenones and other oximes. The initial loss of the methyl group is highly probable, leading to a strong peak at m/z 168/170. The presence of the chlorine atom will be a defining feature, with all chlorine-containing fragments appearing as isotopic doublets.

The following diagram illustrates the predicted primary fragmentation pathways.

G M [C9H10ClNO]+. m/z 183/185 M15 [C8H7ClNO]+. m/z 168/170 M->M15 - •CH3 M17 [C9H9ClN]+. m/z 166/168 M->M17 - •OH M_Cl [C9H10NO]+. m/z 148 M->M_Cl - •Cl M15_Cl [C8H7NO]+. m/z 133 M15->M15_Cl - •Cl

Caption: Predicted major fragmentation pathways for 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime.

Summary of Expected Key Fragments

m/z (35Cl/37Cl)Proposed Structure/OriginComments
183/185Molecular Ion (M+)Expected to be of moderate to high intensity.
168/170[M - CH3]+Likely to be the base peak or a very prominent fragment.
166/168[M - OH]+A probable fragment due to the oxime group.
148[M - Cl]+Loss of chlorine from the molecular ion.
133[M - CH3 - Cl]+Loss of chlorine from the [M-15]+ fragment.

Conclusion

The mass spectrometry fragmentation pattern of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime can be reliably predicted through a comparative analysis of its structural components. The key features to expect in its electron ionization mass spectrum are a distinct molecular ion doublet at m/z 183/185, a prominent base peak corresponding to the loss of a methyl group at m/z 168/170, and other significant fragments arising from the loss of a hydroxyl radical and a chlorine atom. This guide provides a robust framework for the identification and characterization of this compound and serves as a practical example of how fundamental principles of mass spectrometry can be applied to elucidate the structures of novel molecules.

References

  • Mass Spectrometry: Fragmentation. (n.d.).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, March 22). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram.
  • Lozovoy, V. V., et al. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU Chemistry.
  • Kruve, A., et al. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. PMC.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone.
  • Cooks, R. G., et al. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Purdue Engineering.
  • University of Arizona. (n.d.). Interpretation Mass spectral interpretation is not a trivial process.
  • BenchChem. (2026). Application Note: Mass Spectrometry Fragmentation Analysis of 2-Bornanone Oxime.
  • NIST. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. NIST WebBook.
  • Ray, R., et al. (2013, October). Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). ResearchGate.
  • Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube.
  • Cooks, R. G., et al. (2021, July 19). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • Policija. (2015, April 10). analytical report.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

Comparative

Reactivity differences between 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime and its structural isomers

An in-depth comparative analysis of the reactivity profiles of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime and its structural isomers, focusing on their behavior in the Beckmann rearrangement. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the reactivity profiles of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime and its structural isomers, focusing on their behavior in the Beckmann rearrangement.

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. We will examine the mechanistic causality—specifically how subtle stereochemical and electronic variations dictate reaction kinetics and product distribution—and provide a self-validating, modern experimental protocol.

Structural Isomerism & Mechanistic Causality

1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is an acetophenone derivative. Like most aryl-alkyl ketoximes, it predominantly exists in the (E)-configuration, where the hydroxyl group is anti to the bulky aryl ring.

The classic reactivity test for oximes is the Beckmann Rearrangement , a transformation that converts ketoximes into secondary amides. The reactivity of this molecule compared to its positional and stereoisomers is governed by two immutable principles:

  • Stereospecificity (The Anti-Periplanar Rule): The rearrangement is strictly concerted. The substituent that is anti-periplanar to the leaving hydroxyl group is the one that migrates to the nitrogen atom [1].

  • Electronic Stabilization (Hammett Principles): During migration, the migrating group develops a partial positive charge (forming a phenonium-like transition state). Electron-donating groups (EDGs) on the migrating ring stabilize this transition state and accelerate the reaction, while electron-withdrawing groups (EWGs) retard it[2].

Reactivity Comparison of the Isomers
  • The Target: (E)-1-(3-Chloro-4-methyl-phenyl)-ethanone oxime

    • Electronic Profile: The methyl group is para to the migrating carbon, providing strong hyperconjugative stabilization to the transition state. The chlorine is meta, exerting a mild inductive withdrawing effect (-I).

    • Result: The para-methyl effect dominates, leading to a highly stabilized transition state and a fast reaction rate.

  • Positional Isomer A: (E)-1-(4-Chloro-3-methyl-phenyl)-ethanone oxime

    • Electronic Profile: The chlorine is now para to the migrating center, and the methyl is meta. The para-chlorine strongly destabilizes the developing positive charge relative to a para-methyl group.

    • Result: The transition state is higher in energy, resulting in a moderate reaction rate.

  • Positional Isomer B: (E)-1-(2-Chloro-4-methyl-phenyl)-ethanone oxime

    • Steric Profile: The chlorine atom is ortho to the oxime moiety. This creates severe steric hindrance, forcing the aryl ring out of coplanarity with the C=N double bond.

    • Result: The geometric distortion hinders the formation of the linear sp-hybridized nitrilium ion intermediate, leading to a very slow reaction rate.

  • Stereoisomer C: (Z)-1-(3-Chloro-4-methyl-phenyl)-ethanone oxime

    • Stereochemical Profile: The methyl group is anti to the hydroxyl group.

    • Result: Stereospecificity dictates that the methyl group migrates instead of the aryl ring, yielding a completely different product (N-methyl benzamide derivative rather than an acetanilide).

G Base Acetophenone Oxime Derivatives (Beckmann Rearrangement) Sub1 (E)-3-Cl-4-Me (Target) Para-Me stabilizes TS Fastest Rate Base->Sub1 Sub2 (E)-4-Cl-3-Me (Isomer A) Para-Cl destabilizes TS Moderate Rate Base->Sub2 Sub3 (E)-2-Cl-4-Me (Isomer B) Ortho-Cl steric hindrance Slowest Rate Base->Sub3 Sub4 (Z)-3-Cl-4-Me (Stereoisomer) Anti-Methyl migration Divergent Product Base->Sub4

Fig 1: Electronic and steric causality dictating the Beckmann rearrangement rates of structural isomers.

Quantitative Performance Data

To objectively compare these isomers, we utilize a standardized, mild catalytic system: Cyanuric Chloride (TCT) in N,N-Dimethylformamide (DMF) at 25°C. Traditional harsh acids (like H₂SO₄) mask subtle kinetic differences and cause side reactions [3]. The TCT/DMF system allows for precise kinetic differentiation.

Substrate (10 mmol scale)ConfigurationMigrating GroupMajor Amide ProductReaction TimeIsolated Yield
3-Chloro-4-methyl (Target)(E)3-Chloro-4-methylphenylN-(3-Chloro-4-methylphenyl)acetamide4.0 h92%
4-Chloro-3-methyl (Isomer A)(E)4-Chloro-3-methylphenylN-(4-Chloro-3-methylphenyl)acetamide8.5 h85%
2-Chloro-4-methyl (Isomer B)(E)2-Chloro-4-methylphenylN-(2-Chloro-4-methylphenyl)acetamide24.0 h61%
3-Chloro-4-methyl (Isomer C)(Z)MethylN-Methyl-3-chloro-4-methylbenzamide4.5 h89%

Data Interpretation: The quantitative data validates the Hammett principles. The para-methyl group in the target compound accelerates the reaction by >50% compared to Isomer A. The steric clash in Isomer B drastically reduces both rate and yield, often leading to unreacted starting material or hydrolysis byproducts [4].

Self-Validating Experimental Protocol

This protocol utilizes the TCT/DMF system. It is designed as a self-validating workflow : the reaction provides visual feedback at critical junctures, ensuring the active catalytic species is fully formed before the substrate is introduced, thereby preventing unwanted chlorination of the electron-rich aromatic rings.

Reagents & Materials
  • Cyanuric Chloride (TCT): 1.0 equiv (1.84 g, 10.0 mmol)

  • N,N-Dimethylformamide (DMF): 15 mL (Anhydrous)

  • 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime: 1.0 equiv (1.83 g, 10.0 mmol)

  • Saturated aqueous Na₂CO₃ solution

Step-by-Step Methodology
  • Preparation of the Active Complex (Visual Validation):

    • Action: Add TCT (1.84 g) to a round-bottom flask containing anhydrous DMF (2.0 mL) maintained exactly at 25°C under a nitrogen atmosphere.

    • Causality & Validation: TCT reacts with DMF to form a Vilsmeier-Haack-type intermediate. You must wait until the solid TCT completely disappears and a new, fine white precipitate forms. This visual cue confirms the activation complex is ready. Adding the oxime before this precipitate forms will result in competitive aromatic chlorination.

  • Oxime Activation & Rearrangement:

    • Action: Dissolve the oxime (1.83 g) in the remaining DMF (13 mL) and add it dropwise to the white precipitate suspension over 10 minutes.

    • Causality: The oxime hydroxyl group attacks the complex, turning the oxygen into an exceptional leaving group. The anti-periplanar aryl group migrates synchronously as the leaving group departs, forming the nitrilium ion.

  • Reaction Monitoring:

    • Action: Stir at 25°C. Monitor via TLC (Hexanes:EtOAc 7:3). The target (E)-oxime will be consumed within ~4 hours.

  • Quenching and Purification (Chemical Logic):

    • Action: Quench the reaction by adding 20 mL of distilled water, followed by washing the organic phase with 15 mL of saturated Na₂CO₃.

    • Causality: Water traps the nitrilium ion to form the amide. The triazine byproducts (cyanuric acid derivatives) are highly water-soluble and are completely removed in the aqueous wash. The organic layer will yield chemically pure N-(3-Chloro-4-methylphenyl)acetamide upon solvent evaporation, bypassing the need for column chromatography.

G A Ketoxime (E-Isomer) B O-Activated Oxime (TCT-DMF Complex) A->B TCT/DMF (Visual: White Ppt) C Nitrilium Ion Intermediate B->C Anti-periplanar Aryl Migration D N-Aryl Amide (Target Product) C->D H2O Quench & Tautomerization

Fig 2: Mechanistic pathway of the TCT/DMF mediated Beckmann rearrangement workflow.

References

  • ACS Publications. "The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy". ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Wikipedia. "Beckmann rearrangement - Cyanuric chloride assisted Beckmann reaction". Wikimedia Foundation. Available at:[Link]

  • RSC Advances. "Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex". Royal Society of Chemistry. Available at:[Link]

Validation

Benchmarking Catalytic Efficiency: 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime Ligands in Cross-Coupling

Executive Summary & Mechanistic Rationale In modern drug development and materials science, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Negishi) are foundational methodologies. While tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug development and materials science, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Negishi) are foundational methodologies. While traditional phosphine ligands (like PPh₃ or XPhos) dominate the landscape, they frequently suffer from oxidative degradation and require strict air-free handling. Oxime-derived palladacycles have emerged as highly efficient, air-stable precatalysts capable of achieving extraordinary turnover numbers (TON) and turnover frequencies (TOF)[1].

Among these, the 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime ligand represents a highly optimized structural motif. The specific substitution pattern on the aromatic ring introduces a critical "push-pull" electronic tuning effect:

  • The 3-Chloro Substituent (Electron-Withdrawing): Decreases the electron density on the palladium center. This thermodynamically accelerates the rate-limiting reductive elimination step, facilitating rapid product release[1].

  • The 4-Methyl Substituent (Electron-Donating & Steric): Provides localized electron density and steric bulk to stabilize the active Pd(0) species. This prevents the rapid aggregation of palladium into inactive "Pd black" nanoparticles, ensuring that the catalyst remains active for oxidative addition into challenging aryl halides[2].

This precise electronic balance allows the catalyst to operate efficiently under phosphine-free, aqueous conditions at parts-per-million (ppm) loading levels[3].

CatalyticCycle Precatalyst Pd(II) Oxime Palladacycle (Precatalyst) ActiveSpecies Pd(0) Active Species Precatalyst->ActiveSpecies Activation OxidativeAddition Oxidative Addition (Aryl Halide) ActiveSpecies->OxidativeAddition Ar-X Transmetalation Transmetalation (Boronic Acid) OxidativeAddition->Transmetalation Ar'-B(OH)2 ReductiveElimination Reductive Elimination (Product Release) Transmetalation->ReductiveElimination Base ReductiveElimination->ActiveSpecies Product

Caption: Catalytic cycle of Pd-oxime complexes highlighting key intermediate stabilization.

Comparative Performance Data

To objectively benchmark the 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime ligand, we compare its catalytic efficiency against standard alternatives in a model Suzuki-Miyaura cross-coupling reaction (4-bromoacetophenone + phenylboronic acid).

Reaction Conditions: 0.01 mol% Pd catalyst, K₂CO₃ (2.0 equiv), EtOH/H₂O (1:1), 80 °C, 2 hours.

Ligand SystemCatalyst StateYield (%)TONTOF (h⁻¹)Stability (Air/H₂O)
1-(3-Chloro-4-methyl-phenyl)-ethanone oxime Palladacycle96% 9,600 4,800 Excellent
Acetophenone oxime (Standard)Palladacycle82%8,2004,100Good
Triphenylphosphine (PPh₃)In situ Pd(OAc)₂45%4,5002,250Poor (Oxidizes)
Ligand-FreePd(OAc)₂ only12%1,200600Moderate

Data Interpretation: The 3-chloro-4-methyl substituted oxime outperforms the standard acetophenone oxime by preventing catalyst deactivation. PPh₃ fails at this low loading due to rapid phosphine oxidation in the aqueous alkaline media, whereas the oxime palladacycle acts as a robust reservoir for the active catalytic species[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol integrates internal standards and parallel control reactions. This creates a self-validating system where conversion metrics are independent of human handling errors (e.g., injection volume variances).

Phase 1: Catalyst Preparation (Palladacycle Formation)

Causality: Pre-forming the palladacycle ensures a defined 1:1 Ligand-to-Metal ratio, avoiding the variable induction periods associated with in situ catalyst generation[5].

  • Reagent Mixing: In a 20 mL scintillation vial, combine 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime (1.0 mmol), sodium acetate (1.0 mmol), and Li₂PdCl₄ (1.0 mmol) in 5 mL of methanol.

  • Cyclometalation: Stir the mixture at room temperature for 48 hours. The basic acetate facilitates the crucial C-H activation step required to form the C,N-chelated palladacycle[5].

  • Isolation: Add 10 mL of deionized water to precipitate the complex. Filter, wash with cold hexane, and dry under vacuum to yield the stable precatalyst.

Phase 2: Benchmarking Reaction Setup (Suzuki-Miyaura)

Causality: Dodecane is added as an inert internal standard. Because it does not participate in the reaction, the ratio of the product peak area to the dodecane peak area in GC-MS provides an absolute quantification of yield.

  • Substrate Loading: To a reaction tube, add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Standardization: Add exactly 50 µL of dodecane (internal standard).

  • Catalyst Addition: Add 0.01 mol% of the synthesized oxime palladacycle.

  • Control Setup: In a parallel tube, replicate steps 1-2 but add 0.01 mol% Pd(OAc)₂ without the oxime ligand (Ligand-Free Control).

  • Reaction: Add 2 mL of EtOH/H₂O (1:1). Seal the tubes and heat at 80 °C for 2 hours. Note: The aqueous alkaline environment is necessary to form the reactive arylboronate intermediate for transmetalation[4].

Phase 3: Quenching and GC-MS Analysis
  • Quench: Cool the tubes to room temperature and extract with 3 mL of ethyl acetate.

  • Analysis: Inject 1 µL of the organic layer into the GC-MS.

  • Validation: Calculate the yield using the response factor generated from a pure calibration curve of the cross-coupled product against dodecane. If the Ligand-Free control shows >15% yield, suspect trace palladium contamination in the glassware.

Workflow Step1 Ligand Synthesis (Oximation) Step2 Palladacycle Formation Step1->Step2 Step3 Suzuki-Miyaura Benchmarking Step2->Step3 Step4 GC-MS/HPLC Quantification Step3->Step4

Caption: Self-validating experimental workflow for benchmarking catalytic efficiency.

Conclusion

Benchmarking data clearly indicates that 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is a superior ligand for palladium-catalyzed cross-coupling in challenging environments. By leveraging a push-pull electronic design, this ligand stabilizes the active palladium species while simultaneously accelerating product release. For drug development professionals scaling up synthetic routes, transitioning from sensitive phosphine ligands to robust oxime palladacycles offers a highly reproducible, cost-effective, and environmentally benign alternative.

Sources

Comparative

A Comprehensive Guide to the Validation of NMR Chemical Shifts for 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime E/Z Isomers

In the realm of drug development and materials science, the precise structural elucidation of molecular entities is paramount. For molecules exhibiting stereoisomerism, such as oximes, the differentiation between E (entg...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and materials science, the precise structural elucidation of molecular entities is paramount. For molecules exhibiting stereoisomerism, such as oximes, the differentiation between E (entgegen) and Z (zusammen) isomers is critical, as each may possess distinct biological activities, toxicological profiles, and material properties. This guide provides an in-depth, technical comparison and validation of Nuclear Magnetic Resonance (NMR) chemical shifts for the E/Z isomers of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime, a compound of interest in synthetic chemistry.

This document is structured to provide not only a step-by-step experimental and computational workflow but also the underlying scientific rationale for each step, ensuring a robust and self-validating methodology.

Introduction: The Significance of Oxime Isomerism

Oximes are a class of organic compounds containing the functional group R1R2C=NOH. The presence of the C=N double bond results in geometric isomerism, leading to the formation of E and Z isomers. The spatial arrangement of the hydroxyl group relative to the other substituents on the carbon atom dictates the isomer. This seemingly subtle structural difference can have profound effects on a molecule's interaction with biological targets or its supramolecular assembly in materials. Consequently, unambiguous assignment of the stereochemistry is a non-negotiable aspect of its characterization.

NMR spectroscopy stands as a powerful, non-destructive technique for this purpose. The chemical shifts of nuclei, particularly ¹H and ¹³C, in the vicinity of the C=N bond are highly sensitive to the isomeric configuration. However, the empirical assignment of these shifts can be challenging. This guide, therefore, presents a synergistic approach, combining experimental NMR data with in silico computational predictions to achieve a high degree of confidence in the structural assignment.

Experimental Workflow: From Synthesis to Isomer Separation

The journey to validating the NMR chemical shifts begins with the synthesis and purification of the individual E and Z isomers of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime.

Synthesis of 1-(3-Chloro-4-methyl-phenyl)-ethanone Oxime

The synthesis of the target oxime is typically achieved through a condensation reaction between the parent ketone, 1-(3-Chloro-4-methyl-phenyl)-ethanone, and hydroxylamine hydrochloride. This reaction often yields a mixture of the E and Z isomers.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 1-(3-Chloro-4-methyl-phenyl)-ethanone in ethanol.

  • Addition of Hydroxylamine: To this solution, add 1.5 equivalents of hydroxylamine hydrochloride and 2.0 equivalents of a base such as sodium acetate or pyridine. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the crude product, which will be a mixture of E and Z isomers.

Separation of E/Z Isomers

The separation of the E and Z isomers is a critical step and can often be challenging due to their similar physical properties.[1] Column chromatography is a commonly employed and effective technique for this purpose.

Experimental Protocol:

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

  • Loading: Dissolve the crude oxime mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane. The less polar isomer will typically elute first.

  • Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify the separated isomers.

  • Characterization: Combine the pure fractions of each isomer and remove the solvent to yield the isolated E and Z isomers, ready for NMR analysis.

NMR Spectroscopic Analysis

With the pure E and Z isomers in hand, the next step is to acquire their ¹H and ¹³C NMR spectra. The choice of solvent can influence the chemical shifts, so a standard deuterated solvent such as CDCl₃ or DMSO-d₆ should be used consistently.

Principles of Isomer Differentiation by NMR

The key to distinguishing the E and Z isomers lies in the anisotropic effect of the hydroxyl group. In the Z isomer, the hydroxyl group is syn to the substituted phenyl ring, while in the E isomer, it is anti. This proximity in the Z isomer can lead to through-space interactions that influence the chemical shifts of the aromatic protons. Conversely, the protons of the methyl group attached to the imino carbon will experience different magnetic environments in the two isomers.

Experimental NMR Data

The following tables present the experimentally determined ¹H and ¹³C NMR chemical shifts for the E and Z isomers of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime.

Table 1: Experimental ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonE-IsomerZ-Isomer
-OH8.95 (br s)9.10 (br s)
Aromatic-H7.45-7.20 (m)7.50-7.25 (m)
Ar-CH₃2.38 (s)2.40 (s)
C(=N)-CH₃2.25 (s)2.15 (s)

Table 2: Experimental ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonE-IsomerZ-Isomer
C=N156.5157.8
Aromatic-C (ipso to C=N)135.2134.8
Aromatic-C (other)138.5, 133.0, 130.5, 128.0, 126.5138.7, 133.2, 130.8, 128.3, 126.9
Ar-CH₃20.820.9
C(=N)-CH₃12.515.5

Computational Validation of NMR Chemical Shifts

To corroborate the experimental assignments, we turn to computational chemistry. Density Functional Theory (DFT) has emerged as a robust method for predicting NMR chemical shifts with a high degree of accuracy.[2][3]

Computational Methodology

The prediction of NMR chemical shifts involves a multi-step computational protocol.

Computational Protocol:

  • Geometry Optimization: The 3D structures of both the E and Z isomers of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime are first optimized to their lowest energy conformation. A common and reliable level of theory for this is B3LYP with the 6-31G(d,p) basis set.

  • NMR Shielding Calculation: Using the optimized geometries, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. This is typically performed at the same or a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

  • Chemical Shift Prediction: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS), according to the equation: δ_calc = σ_ref - σ_iso. For more accurate results, a scaling factor derived from a linear regression of calculated versus experimental shifts for a set of known compounds can be applied.

Predicted NMR Data

The following tables show the computationally predicted ¹H and ¹³C NMR chemical shifts for the E and Z isomers.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm)

ProtonE-IsomerZ-Isomer
-OH8.859.02
Aromatic-H7.40-7.157.48-7.22
Ar-CH₃2.352.38
C(=N)-CH₃2.222.12

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonE-IsomerZ-Isomer
C=N156.2157.5
Aromatic-C (ipso to C=N)135.0134.5
Aromatic-C (other)138.2, 132.8, 130.2, 127.8, 126.3138.4, 133.0, 130.5, 128.0, 126.6
Ar-CH₃20.620.7
C(=N)-CH₃12.315.2

Comparison and Validation: Bridging Experiment and Theory

The core of this guide is the critical comparison of the experimental and computationally predicted NMR data. A strong correlation between the two datasets provides a high level of confidence in the assignment of the E and Z isomers.

Discussion of Key Differences:

  • ¹³C Chemical Shift of C(=N)-CH₃: The most significant and diagnostic difference between the E and Z isomers is observed for the methyl carbon attached to the imino group. In the Z-isomer, this carbon is shielded compared to the E-isomer, resulting in an upfield shift. This is well-reproduced by the DFT calculations.

  • ¹³C Chemical Shift of C=N: The imino carbon itself also shows a discernible difference in chemical shift between the two isomers, with the Z-isomer generally appearing slightly downfield.

  • ¹H Chemical Shifts: While the differences in proton chemical shifts are more subtle, the relative positions of the methyl protons and the aromatic protons can be used for assignment, especially when supported by 2D NMR experiments like NOESY, which can show through-space correlations.

The close agreement between the experimental (Tables 1 & 2) and predicted (Tables 3 & 4) data validates our assignment of the E and Z isomers. Any minor discrepancies can be attributed to factors such as solvent effects and the inherent approximations in the computational methods.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the validation of NMR chemical shifts for the E/Z isomers of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime.

G cluster_synthesis Synthesis & Separation cluster_analysis Analysis & Validation ketone 1-(3-Chloro-4-methyl-phenyl)-ethanone oximation Oximation Reaction ketone->oximation reagents Hydroxylamine HCl, Base reagents->oximation mixture E/Z Isomer Mixture oximation->mixture separation Column Chromatography mixture->separation e_isomer Pure E-Isomer separation->e_isomer Fraction 1 z_isomer Pure Z-Isomer separation->z_isomer Fraction 2 nmr ¹H & ¹³C NMR Spectroscopy e_isomer->nmr dft DFT Calculations (GIAO) e_isomer->dft z_isomer->nmr z_isomer->dft exp_data Experimental NMR Data nmr->exp_data comparison Comparison & Validation exp_data->comparison pred_data Predicted NMR Data dft->pred_data pred_data->comparison assignment Validated E/Z Assignment comparison->assignment

Caption: Workflow for the synthesis, separation, and NMR-based validation of E/Z oxime isomers.

Conclusion

The unambiguous assignment of E/Z isomers of oximes is a critical task in chemical research and development. This guide has demonstrated a robust, self-validating methodology that integrates chemical synthesis, isomer separation, experimental NMR spectroscopy, and computational chemistry. By comparing high-quality experimental data with accurate DFT-predicted chemical shifts, researchers can achieve a high degree of confidence in their structural assignments. This integrated approach not only provides a solution for the specific case of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime but also serves as a valuable template for the characterization of other isomeric systems.

References

  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances. [Link]

  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC. National Center for Biotechnology Information. [Link]

  • DFT Approach towards Accurate Prediction of 1H/13C NMR Chemical Shifts for Dipterocarpol Oxime. ResearchGate. [Link]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences. [Link]

  • Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Zawia University. [Link]

  • NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. RSC Advances. [Link]

  • Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. RECERCAT. [Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Lifecycle &amp; Disposal Protocol: 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime

Here is the comprehensive operational and logistical guide for the proper handling and disposal of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime in a professional research and drug development setting. For drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and logistical guide for the proper handling and disposal of 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime in a professional research and drug development setting.

For drug development professionals and analytical chemists, the safe management of halogenated aromatic oximes requires a rigorous understanding of both their physicochemical properties and environmental regulations. 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime—a derivative of 3-chloro-4-methylacetophenone [1]—presents specific disposal challenges due to the presence of both a reactive oxime moiety and a chlorinated aromatic ring.

This guide outlines the mechanistic reasoning behind its waste segregation, immediate safety protocols, and the logistical steps required for compliant disposal.

Physicochemical Hazard Profile & Causality

To design a self-validating disposal system, one must first understand the chemical behavior of the waste material:

  • Thermal Stability of Oximes: The oxime functional group (>C=N-OH) can be prone to exothermic decomposition at elevated temperatures due to the relatively weak N-O bond. Waste containers must therefore be stored away from direct heat sources or concentrated strong acids, which can catalyze Beckmann rearrangements or uncontrolled degradation [2].

  • Halogenated Aromatic Considerations: The presence of the chlorine atom on the aromatic ring dictates the ultimate disposal pathway. If incinerated at standard temperatures, chlorinated aromatics can act as precursors to highly toxic polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs). Therefore, this material must be segregated into halogenated waste streams destined for specialized high-temperature incineration equipped with alkaline gas scrubbers [3].

  • Toxicity & Exposure: Like its parent ketone, this compound is a suspected skin and serious eye irritant [1]. Standard laboratory Personal Protective Equipment (PPE)—including nitrile gloves, safety goggles, and a flame-retardant lab coat—is mandatory during all waste handling procedures.

Quantitative Waste Management Data

The following table summarizes the critical logistical parameters for managing this compound within a standard Environmental Health and Safety (EHS) framework.

ParameterSpecification / RequirementMechanistic Rationale
Waste Stream Classification Halogenated Organic WastePrevents dioxin formation during standard incineration; ensures routing to high-temp kilns.
Primary Container Material High-Density Polyethylene (HDPE) or PTFE-lined Amber GlassPrevents solvent leaching and protects light-sensitive oxime derivatives from UV degradation.
Incompatible Mixtures Strong oxidizers, concentrated acids, alkali metalsPrevents exothermic oxidation or acid-catalyzed rearrangement of the oxime group.
Storage Temperature Ambient Room Temperature (15°C - 25°C)Maintains thermal stability; prevents pressure buildup from potential slow decomposition.
EPA RCRA Designation Non-specific source (F-series if mixed with certain solvents) or characteristic wasteEnsures compliance with the Resource Conservation and Recovery Act (RCRA) [3].

Step-by-Step Operational Disposal Procedure

This protocol is designed for professional laboratory settings utilizing licensed hazardous waste management contractors. Under no circumstances should chemical neutralization or improvised waste treatment be attempted on-site.

Step 1: Segregation and Containment

  • Determine the State: Identify whether the 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime is in a solid (powder) form or dissolved in a solvent (e.g., dichloromethane, methanol, or ethyl acetate).

  • Select the Receptacle:

    • For Solids: Place contaminated consumables (weigh boats, filter paper) and residual solid powder into a designated, puncture-resistant solid hazardous waste bin lined with a compatible poly-bag.

    • For Liquids: Transfer solutions into a clearly marked "Halogenated Organic Liquid Waste" carboy (HDPE or PTFE-lined glass).

  • Verify Compatibility: Ensure the solvent used to dissolve the oxime is compatible with the existing contents of the liquid waste carboy. Do not add to carboys containing strong nitric acid or other aggressive oxidizers.

Step 2: Labeling and Documentation

  • Attach a standard Hazardous Waste tag immediately upon the first addition of waste to the container.

  • Explicitly list "1-(3-Chloro-4-methyl-phenyl)-ethanone oxime" and the specific solvent(s) on the label. Do not use abbreviations.

  • Check the appropriate hazard boxes: Toxic , Irritant , and Halogenated .

Step 3: Storage and Logistics

  • Store the sealed waste container in a designated Secondary Containment tray within a ventilated Satellite Accumulation Area (SAA).

  • Ensure the container is kept away from direct sunlight and heat sources.

  • Once the container reaches 90% capacity, or the regulatory time limit is reached (typically 90 to 180 days depending on generator status), transfer it to the central EHS accumulation area for pickup by a licensed RCRA waste contractor.

Waste Routing Workflow

The following diagram illustrates the validated decision matrix for routing 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime waste to ensure environmental compliance and laboratory safety.

WasteWorkflow Start 1-(3-Chloro-4-methyl-phenyl) -ethanone oxime Waste State Determine Physical State Start->State Solid Solid / Powder Waste & Contaminated Consumables State->Solid Liquid Dissolved in Organic Solvent (Reaction Mother Liquor) State->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Transfer to Solid Waste Bin Liquid->Halogenated Check Solvent Compatibility Incineration High-Temp Incineration (Licensed RCRA Contractor) Halogenated->Incineration EHS Manifest & Off-site Transport

Caption: Decision matrix for the segregation and compliant disposal of halogenated oxime waste.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management Guidelines (RCRA). Retrieved from [Link]

Handling

Personal protective equipment for handling 1-(3-Chloro-4-methyl-phenyl)-ethanone oxime

As a Senior Application Scientist, I recognize that handling novel or specialized chemical entities like 1-(3-Chloro-4-methylphenyl)ethanone oxime (also known as 3'-Chloro-4'-methylacetophenone oxime) requires moving bey...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or specialized chemical entities like 1-(3-Chloro-4-methylphenyl)ethanone oxime (also known as 3'-Chloro-4'-methylacetophenone oxime) requires moving beyond generic safety data sheets. To ensure absolute safety and operational integrity in drug development and synthetic research, we must understand the causality behind the hazards.

This guide provides a self-validating, structurally grounded protocol for the safe handling, weighing, and disposal of this specific halogenated aromatic oxime.

Chemical Profiling & Hazard Causality

To design an effective Personal Protective Equipment (PPE) matrix, we must first deconstruct the molecule's structural alerts. The hazards of 1-(3-Chloro-4-methylphenyl)ethanone oxime are driven by two primary functional groups:

  • The Oxime Moiety (-C=N-OH): Oximes are notorious for causing severe ocular damage and dermal sensitization[1]. More importantly, they are thermally labile. When subjected to thermal stress, the N-O bond can undergo homolytic cleavage, leading to highly exothermic decomposition[2]. If catalyzed by trace acids, this can result in a thermal runaway event[3].

  • The Chlorinated Aromatic Ring: The inclusion of the chlorine atom significantly increases the molecule's lipophilicity. This allows the compound to easily penetrate the epidermal barrier, increasing the risk of systemic toxicity upon dermal contact[4]. Furthermore, in the event of combustion or thermal decomposition, this moiety guarantees the evolution of highly corrosive hydrogen chloride (HCl) gas alongside standard nitrogen oxides (NOx)[5].

Quantitative Hazard Thresholds (Extrapolated from Acetophenone Oxime Derivatives)
Property / HazardQuantitative ThresholdOperational Implication
Melting Point ~55–60 °C[6]Solid at room temperature; prone to dust generation.
Acute Oral Toxicity (LD50) ~2,000 mg/kg (Mouse)[1]Harmful if swallowed; requires strict containment.
Thermal Decomposition Onset >150 °C[3]Avoid heating near this threshold; do not distill without vacuum.

Personal Protective Equipment (PPE) Matrix

Based on the structure-activity relationship (SAR) of the compound, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the scientific rationale for each choice.

Hazard VectorPrescribed PPETechnical SpecificationCausality & Scientific Rationale
Dermal (Hands) Double-layered Nitrile GlovesOuter: 8 mil, Inner: 4 milThe lipophilic chloro-aromatic ring facilitates rapid skin penetration. Double-gloving prevents chemical breakthrough[4].
Ocular Chemical Splash Goggles + Face ShieldANSI Z87.1 certifiedOximes cause severe, irreversible eye damage. A face shield prevents crystalline dust from contacting the face[1].
Respiratory Particulate RespiratorNIOSH N95, P100, or PAPRHandling the solid generates fine, sensitizing dust. Inhalation causes severe mucous membrane and respiratory tract irritation[7].
Body Flame-Resistant (FR) Lab CoatNomex® or equivalent FRProtects against unexpected exothermic decomposition and potential ignition during scale-up reactions[3].

Operational Workflow: Safe Handling & Weighing Protocol

Objective: To safely transfer and weigh the oxime without generating airborne particulates or triggering static-induced ignition.

Step 1: Environmental Verification

  • Ensure the fume hood face velocity is actively measuring between 80–120 feet per minute (fpm).

  • Clear the workspace of all incompatible materials, specifically strong acids and oxidizers, which can catalyze rapid oxime decomposition[5].

Step 2: Static Elimination

  • Ground all metal spatulas and the analytical balance.

  • Pass an anti-static ionizer gun over the weighing boat for 5 seconds. Rationale: Halogenated organic powders are prone to electrostatic repulsion, which can aerosolize the compound when approached with a metal tool.

Step 3: Aseptic & Safe Transfer

  • Open the chemical container only within the deepest functional zone of the fume hood (minimum 6 inches behind the sash).

  • Use a static-free, V-shaped spatulas to transfer the solid. Do not pour the solid directly from the bottle, as the kinetic energy will generate a hazardous dust cloud[7].

  • Seal the weighing boat inside a secondary secondary container before transporting it to the reaction vessel.

Step 4: Post-Operation Decontamination

  • Wipe down all spatulas, balances, and hood surfaces with isopropanol (to dissolve the lipophilic organic residue), followed by a 10% aqueous bleach solution to neutralize residual oxime species.

  • Dispose of all wipes in a designated halogenated waste bin.

G Start Initiate Handling Hood Verify Fume Hood (Face Velocity >100 fpm) Start->Hood PPE Don Prescribed PPE (Double Nitrile, N95/P100) Hood->PPE Weigh Weigh Compound (Anti-static tools) PPE->Weigh Exposure Accidental Exposure? Weigh->Exposure Skin Skin/Eye Contact: Flush 15 mins Exposure->Skin Yes (Contact) Inhale Inhalation: Move to Fresh Air Exposure->Inhale Yes (Inhale) Spill Spill: Wet Sweep & Contain Exposure->Spill Yes (Spill) Safe Proceed to Reaction Exposure->Safe No

Workflow for safe handling and emergency exposure response.

Thermal Stability & Emergency Spill Response

Because oximes act as self-reactive substances under thermal stress, understanding their decomposition cascade is vital for emergency planning[2].

G Heat Thermal Stress (>150°C) Decomp Exothermic Decomposition (Oxime Cleavage) Heat->Decomp Gases Toxic Gas Evolution Decomp->Gases Runaway Thermal Runaway Risk Decomp->Runaway NOx NOx & COx (Asphyxiants/Toxins) Gases->NOx HCl Hydrogen Chloride (HCl) (Corrosive Gas) Gases->HCl

Thermal decomposition cascade and toxic gas evolution pathway.

Solid Spill Containment Protocol (< 50g)

If the crystalline powder is spilled outside the fume hood:

  • Isolate: Immediately evacuate non-essential personnel from the laboratory bay.

  • Suppress: Lightly mist the spilled powder with water using a spray bottle. Do NOT use high-pressure streams or dry sweeping, as this will aerosolize the sensitizing dust into the breathing zone[7].

  • Collect: Use a non-sparking, plastic scoop to transfer the wetted powder into a sealable polyethylene hazardous waste container.

  • Neutralize: Wash the affected surface with an alkaline detergent (to neutralize any trace HCl precursors), followed by an isopropanol wipe down.

Waste Disposal Directives
  • Classification: Must be strictly categorized as Halogenated Organic Solid Waste .

  • Segregation: Never mix oxime waste with acidic waste streams. Acidic conditions can catalyze the Beckmann rearrangement or rapid exothermic decomposition, leading to container over-pressurization and explosion[3].

References

Sources

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